molecular formula C9H13NO2 B037762 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one CAS No. 117504-27-5

1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Cat. No.: B037762
CAS No.: 117504-27-5
M. Wt: 167.2 g/mol
InChI Key: OQDWGQSBPOQMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylisoxazol-4-yl)butan-2-one is a high-purity chemical intermediate of significant interest in synthetic organic and medicinal chemistry. Its core structure incorporates a 3,5-dimethylisoxazole moiety linked via a ketone-containing butyl chain. The isoxazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and its role as a bioisostere for carboxylic acids, amides, and other heterocyclic systems. This specific compound serves as a versatile building block for the synthesis of more complex molecules, particularly in constructing combinatorial libraries and exploring structure-activity relationships (SAR). Researchers value this ketone for its potential as a precursor to various nitrogen and oxygen-containing heterocycles, as well as its utility in the development of targeted inhibitors and probes. Its mechanism of action is not inherent but is defined by the final compound into which it is incorporated; it acts as a key synthetic handle for further functionalization, such as nucleophilic addition to the ketone, reduction to alcohols, or formation of heterocyclic fused systems. This reagent is essential for scientists working in lead optimization and the development of novel pharmacologically active agents.

Properties

CAS No.

117504-27-5

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one

InChI

InChI=1S/C9H13NO2/c1-4-8(11)5-9-6(2)10-12-7(9)3/h4-5H2,1-3H3

InChI Key

OQDWGQSBPOQMLA-UHFFFAOYSA-N

SMILES

CCC(=O)CC1=C(ON=C1C)C

Canonical SMILES

CCC(=O)CC1=C(ON=C1C)C

Synonyms

2-Butanone,1-(3,5-dimethyl-4-isoxazolyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Solubility of 3,5-Dimethylisoxazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in the Application of 3,5-Dimethylisoxazole Derivatives

The 3,5-dimethylisoxazole moiety is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds, including established pharmaceuticals and promising clinical candidates.[1][2][3] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various biological interactions and often enhancing the metabolic stability of a parent molecule.[1][3] However, the successful transition of these derivatives from laboratory curiosities to real-world applications is fundamentally tethered to a critical, and often challenging, physicochemical property: solubility.

Solubility dictates the bioavailability of a drug, its formulation possibilities, and the efficiency of its synthesis and purification. A poorly soluble compound can lead to failed clinical trials, increased development costs, and significant hurdles in manufacturing.[4] This is particularly pertinent for the 3,5-dimethylisoxazole scaffold, where modifications aimed at enhancing biological activity can inadvertently suppress solubility.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the solubility of 3,5-dimethylisoxazole derivatives in common organic solvents. We will delve into the theoretical underpinnings of solubility, present available quantitative data, and offer a detailed, field-proven experimental protocol for its determination. The aim is to equip the reader with the knowledge to anticipate, measure, and modulate the solubility of these vital compounds.

Theoretical Framework: Understanding the "Why" of Solubility

The adage "like dissolves like" provides a useful, albeit simplistic, starting point for understanding solubility. A more rigorous and predictive understanding requires delving into the thermodynamics of dissolution and the specific intermolecular forces at play.

Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy of solution is a function of the enthalpy (ΔH) and entropy (ΔS) of the process at a given temperature (T):

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial interactions, the process is exothermic (ΔH < 0). If more energy is required than is released, the process is endothermic (ΔH > 0). Many dissolution processes are endothermic, meaning they absorb heat from the surroundings.[5]

  • Entropy of Solution (ΔS): This term reflects the change in randomness or disorder of the system. Typically, the dissolution of a highly ordered crystalline solid into a liquid solution leads to an increase in entropy (ΔS > 0), which favors the dissolution process.

The solubility of a compound is therefore a delicate balance between these enthalpic and entropic contributions. For many organic compounds, the increase in entropy upon dissolution is a major driving force.[6]

Hansen Solubility Parameters (HSPs): A Predictive Tool

To move beyond qualitative descriptions, we can employ tools like Hansen Solubility Parameters (HSPs). HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8]

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δD² + δP² + δH²

The closer the HSPs of a solute and a solvent are, the more likely the solute is to dissolve in that solvent.[8] This concept can be visualized as a "solubility sphere" in a three-dimensional space defined by δD, δP, and δH. The center of the sphere represents the HSPs of the solute. Solvents whose HSPs fall within this sphere are likely to be good solvents for that solute.

For 3,5-dimethylisoxazole , the Hansen Solubility Parameters have been reported as:

  • δD (Dispersion): 17.14 MPa½

  • δP (Polar): 7.30 MPa½

  • δH (Hydrogen Bonding): 5.63 MPa½[9]

These values indicate that 3,5-dimethylisoxazole has significant contributions from dispersion and polar forces, with a moderate contribution from hydrogen bonding. This suggests that it will be most soluble in solvents with a similar profile of intermolecular forces.

Below is a diagram illustrating the concept of the Hansen Solubility Sphere, which is a key tool for solvent selection.

solute Solute (δD_solute, δP_solute, δH_solute) solvent1 solvent2 solvent3 solvent4 solvent5

Caption: The Hansen Solubility Sphere illustrates that solvents with HSPs inside the sphere are good solvents for the solute at the center.

Quantitative Solubility Data

While extensive, publicly available databases for the solubility of a wide range of 3,5-dimethylisoxazole derivatives are limited, the following table summarizes representative solubility data and qualitative observations gathered from various sources. This data should be used as a guide, with the understanding that solubility is highly dependent on the specific substituents on the isoxazole ring.

Solvent HSP (δD, δP, δH) General Solubility of 3,5-Dimethylisoxazole Derivatives Rationale for Interaction
Water (15.5, 16.0, 42.3)Generally low to very low, increases with polar substituents.The high polarity and extensive hydrogen bonding network of water do not favorably interact with the less polar isoxazole ring unless highly polar functional groups are present.
Methanol (15.1, 12.3, 22.3)Moderate to high.Methanol is a polar protic solvent capable of hydrogen bonding, which interacts favorably with the nitrogen and oxygen atoms of the isoxazole ring.[10]
Ethanol (15.8, 8.8, 19.4)Moderate to high.Similar to methanol, ethanol's polarity and hydrogen bonding capacity make it a good solvent for many isoxazole derivatives.[10]
Acetone (15.5, 10.4, 7.0)Moderate to high.Acetone is a polar aprotic solvent. Its dipole moment allows for favorable polar interactions with the isoxazole ring.
Ethyl Acetate (15.8, 5.3, 7.2)Moderate.Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, leading to reasonable solubility for many derivatives.
Dichloromethane (17.0, 7.3, 7.1)Moderate to high.A polar aprotic solvent that can effectively solvate many organic compounds, including isoxazole derivatives, through dipole-dipole interactions.
Toluene (18.0, 1.4, 2.0)Low to moderate.Toluene is largely non-polar, relying on dispersion forces. It is a better solvent for less polar, more hydrocarbon-like derivatives.
Hexane (14.9, 0.0, 0.0)Very low.As a non-polar solvent, hexane has very weak interactions with the polar isoxazole ring, resulting in poor solubility.[10]

Experimental Protocol: The Shake-Flask Method for Determining Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

Causality Behind Experimental Choices
  • Excess Solid: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and in equilibrium with the solid phase. Without it, you are merely measuring the concentration of a solution, not its solubility limit.[11]

  • Equilibrium Time: The time required to reach equilibrium can vary significantly depending on the compound and solvent. A common practice is to agitate for 24 to 72 hours.[11] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached.

  • Temperature Control: Solubility is temperature-dependent.[10] Therefore, maintaining a constant and recorded temperature throughout the experiment is critical for reproducibility and accuracy.

  • Separation of Undissolved Solid: Complete removal of any solid particles from the saturated solution before analysis is paramount. Any remaining solid will lead to an overestimation of the solubility. High-speed centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm) is typically employed.[4]

  • Accurate Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accurate method for quantifying the concentration of the dissolved compound. This requires the development of a calibration curve using standard solutions of known concentrations.[12][13]

Step-by-Step Methodology
  • Preparation of Standard Solutions for HPLC Calibration:

    • Prepare a stock solution of the 3,5-dimethylisoxazole derivative in a suitable solvent (in which it is highly soluble, e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of the solid 3,5-dimethylisoxazole derivative to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the samples at high speed and collect the supernatant.

  • Sample Analysis by HPLC:

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • Record the peak areas from the chromatograms.

  • Data Analysis:

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

The following diagram outlines the experimental workflow for the shake-flask method.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_solid 1. Add excess solid to vials prep_solvent 2. Add precise volume of solvent prep_solid->prep_solvent equil 3. Agitate at constant temperature (24-72h) prep_solvent->equil sep 4. Filter supernatant (0.22 µm filter) equil->sep dilute 5. Dilute filtrate sep->dilute hplc 6. Analyze by HPLC dilute->hplc calc 7. Calculate solubility using calibration curve hplc->calc

Caption: Experimental workflow for determining solubility using the shake-flask method.

Computational Approaches to Solubility Prediction

In addition to experimental methods, computational models are increasingly used to predict solubility in the early stages of drug discovery.[14][15][16] These in silico methods can save time and resources by prioritizing compounds with favorable solubility profiles for synthesis and testing.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a molecule with its solubility. They are trained on large datasets of compounds with known solubilities and can be used to predict the solubility of new compounds.

  • Thermodynamic Cycle-Based Methods: These approaches use fundamental thermodynamic equations combined with machine learning models to predict properties like solvation free energy and enthalpy, which are then used to calculate solubility.[14][15]

While these methods are powerful, they are predictive and should be used in conjunction with experimental validation, especially for lead optimization and formulation development.

Conclusion

The solubility of 3,5-dimethylisoxazole derivatives in organic solvents is a multifaceted property governed by a delicate interplay of intermolecular forces and thermodynamic principles. A thorough understanding of these factors, coupled with robust experimental techniques like the shake-flask method, is essential for the successful development of pharmaceuticals and other advanced materials based on this important scaffold. By leveraging predictive tools like Hansen Solubility Parameters and, when necessary, computational models, researchers can make more informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from discovery to application.

References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Vermeire, F., & Green, W. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Vermeire, F., & Green, W. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Retrieved from [Link]

  • Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]

  • Bouillot, B., Teychené, S., & Biscans, B. (2015). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Unknown. (n.d.). Isoxazole - Solubility of Things. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Ali, I., et al. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Unknown. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Retrieved from [Link]

  • DOSS. (2021, April 6). 3,5-Dimethylisoxazole. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 3,5-Dimethylisoxazole-4-carboxylic acid Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • ResearchGate. (n.d.). SOLUBILITY OF DRUG IN A DIFFERENT SOLVENT. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, January 7). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, P. P., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Retrieved from [Link]

  • CIBTech. (n.d.). Solubility of Difloxacin in acetone, methanol and ethanol from (293.15 to 313.15) K. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • MIT OpenCourseWare. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

Sources

Chemical safety and SDS for 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for research scientists handling 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one , a specialized intermediate often encountered in the synthesis of BET bromodomain inhibitors and other bioactive heterocycles.

As this compound is frequently a non-catalog research intermediate without a standard commercial SDS, this guide derives its safety profile from Structure-Activity Relationships (SAR) , functional group analysis, and authoritative data on its parent pharmacophore (3,5-dimethylisoxazole).

CAS Number: Not Assignable (Research Intermediate) | Molecular Formula: C


H

NO

| MW: 167.21 g/mol

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Structural Analysis

This molecule consists of a 3,5-dimethylisoxazole core substituted at the 4-position with a 2-oxobutyl group (ethyl methyl ketone moiety).

  • Core Hazard: The isoxazole ring is a latent masked 1,3-dicarbonyl equivalent, susceptible to reductive cleavage (bioactivation).

  • Functional Hazard: The aliphatic ketone side chain introduces flammability and volatility.

Physicochemical Properties (Derived)

Data estimated based on fragment contribution methods (Group Contribution Method).

PropertyEstimated ValueExperimental Basis / Proxy
Physical State Low-melting Solid or OilAnalog: 3,5-Dimethylisoxazole-4-carbaldehyde (MP: 53°C)
Boiling Point 260–280°C (at 760 mmHg)Extrapolated from 3,5-dimethylisoxazole (BP: 141°C) + ketone chain
Flash Point ~85–95°C (Closed Cup)Predicted (Combustible Liquid, Class IIIA)
LogP (Octanol/Water) 1.2 – 1.5Lipophilic, membrane permeable
Solubility Soluble in DCM, EtOAc, MeOHPoor water solubility expected
Density ~1.05 – 1.10 g/cm³Typical for functionalized isoxazoles

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Self-Classified)

Based on the "Mixture Rule" and functional group analysis of isoxazoles and ketones.

  • Signal Word: WARNING

  • H227: Combustible liquid (if liquid) or Flammable Solid (if solid).

  • H302: Harmful if swallowed (Isoxazole toxicity).[1]

  • H315 + H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H373: May cause damage to organs (Liver) through prolonged or repeated exposure (Bioactivation risk).

Mechanism of Toxicity: The Isoxazole Bioactivation Pathway

The 3,5-dimethylisoxazole moiety is not inert. In biological systems (and under specific reductive chemical conditions), the N-O bond can cleave. This opens the ring to form a reactive imino-ketone intermediate, which can act as a Michael acceptor, alkylating proteins or glutathione.

Implication for Researchers:

  • Handling: Avoid inhalation of dust/vapors; the lipophilic nature ensures rapid absorption.

  • Metabolism: If ingested/absorbed, liver enzymes (CYP450) may reductively metabolize the ring, leading to potential hepatotoxicity.

Bioactivation Isoxazole This compound (Parent Compound) Metabolism Reductive Metabolism (CYP450 / Reductases) Isoxazole->Metabolism RingOpen Ring Opening (N-O Bond Cleavage) Metabolism->RingOpen Reactive Reactive Imino-Ketone (Michael Acceptor) RingOpen->Reactive Toxicity Protein Adduction (Hepatotoxicity Risk) Reactive->Toxicity covalent binding

Figure 1: Potential bioactivation pathway of the isoxazole core leading to toxicity.

Part 3: Risk Management & Engineering Controls (The "How")

Engineering Controls
  • Fume Hood: MANDATORY. All operations involving weighing, transfer, or heating must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Static Control: Ground all glassware during transfer if the compound is a liquid or in solution, as the ketone moiety poses a static ignition risk.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Respiratory N95 (dust) or Half-mask with OV/P100 (vapor)Prevents inhalation of bioactive dusts/aerosols.
Hands Nitrile (Double Gloving recommended)Ketones can permeate Nitrile; double gloving provides breakthrough time buffer.
Eyes Chemical Splash GogglesStandard protection against irritant splashes.
Body Lab Coat (Cotton/Flame Resistant)Protection against combustible material.

Part 4: Handling & Synthesis Protocols

Synthesis Context & Impurity Hazards

This compound is typically synthesized via the alkylation of a 3,5-dimethylisoxazole derivative (e.g., 4-chloromethyl-3,5-dimethylisoxazole) with a ketone enolate or acetoacetate equivalent.

  • Residual Hazard: Be alert for alkyl halides (starting materials) which are potent alkylating agents and lachrymators.

  • Quenching: Ensure all strong bases (NaH, LDA) used in its synthesis are fully quenched before isolation.

Safe Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). Isoxazoles can darken/decompose over time at RT.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The alpha-position of the ketone is susceptible to autoxidation.

  • Segregation: Keep away from Strong Oxidizers (Peroxides, Nitrates) and Reducing Agents (Hydrides), which can violently cleave the isoxazole ring.

Part 5: Emergency Response Protocols

Fire Fighting Measures
  • Media: Alcohol-resistant foam, Dry chemical, or CO2. Do NOT use water jet , which may spread the burning liquid/melt.

  • Combustion Products: Emits toxic fumes of Carbon Oxides (COx) and Nitrogen Oxides (NOx). Firefighters must wear SCBA.

Spill Cleanup Workflow

Scenario: 5g spill of solid/oil on benchtop.

  • Evacuate & Ventilate: Clear area, turn on emergency ventilation.

  • PPE Up: Don double nitrile gloves, goggles, and respiratory protection.

  • Contain: Use a sand or vermiculite dam to prevent spreading.

  • Neutralize/Absorb:

    • If Solid: Gently sweep into a container without raising dust.

    • If Liquid: Absorb with inert pads (polypropylene).

  • Decontaminate: Wash surface with 10% Bleach solution followed by soap and water. (Bleach helps degrade the heterocyclic ring residues).

SpillResponse Start Spill Detected Assess Assess State (Solid vs Liquid) Start->Assess Solid Solid: Wet Sweep (Avoid Dust) Assess->Solid Liquid Liquid: Absorb (Vermiculite/Pads) Assess->Liquid Waste Seal in HazMat Bag Label as 'Toxic Organic' Solid->Waste Liquid->Waste Clean Decon Surface (Bleach -> Water) Waste->Clean

Figure 2: Step-by-step spill response logic.

References

  • PubChem. 3,5-Dimethylisoxazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[3] Nature, 468(7327), 1067-1073. (Contextual reference for isoxazole use in BET inhibitors).

  • ECHA (European Chemicals Agency). Registration Dossier: 3,5-Dimethylisoxazole.[4] (Toxicological baseline). Available at: [Link]

Sources

An In-Depth Technical Guide to the Bioactivity Potential of 3,5-Dimethylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of analogs built upon the 3,5-dimethylisoxazole core, a specific pharmacophore that has emerged as a potent modulator of epigenetic targets. We will dissect the synthetic rationale for creating these analogs, with a primary focus on their well-documented role as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, a key regulator of oncogenic transcription.[3][4] This guide details the mechanism of action, presents key structure-activity relationship data, and provides robust, field-proven protocols for the synthesis and biological evaluation of these compounds. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of therapeutic agents.

The Isoxazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the isoxazole moiety is a particularly privileged structure.[5][6] Its unique electronic properties, arising from the adjacent nitrogen and oxygen atoms, allow it to act as a versatile building block, participating in various non-covalent interactions with biological targets. This has led to the development of isoxazole-containing drugs with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[5][7]

The strategic incorporation of an isoxazole ring can significantly enhance the physicochemical and pharmacokinetic profiles of a molecule, improving efficacy and reducing toxicity.[1][8] The true power of this scaffold lies in the ability to modify its substituents, allowing for fine-tuning of a compound's interaction with a specific biological target. This guide focuses on a particularly effective core: 3,5-dimethylisoxazole.

The 3,5-Dimethylisoxazole Moiety: A Potent Acetyl-Lysine Mimic

A pivotal breakthrough in understanding the utility of the 3,5-dimethylisoxazole core came from its identification as a highly effective mimic of acetylated lysine (KAc).[9][10] KAc is a critical post-translational modification recognized by "reader" protein modules called bromodomains. The 3,5-dimethylisoxazole group can form a key hydrogen bond with a conserved asparagine residue within the KAc binding pocket of bromodomains, effectively anchoring the inhibitor and blocking the natural protein-protein interaction.[4][9] This bioisosteric replacement is the foundation of this analog class's potent activity against the BET family of proteins.

Mechanism of Action: BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to specific gene promoters, including potent oncogenes like c-Myc.[3][11] By competitively occupying the KAc binding pocket, 3,5-dimethylisoxazole analogs displace BRD4 from chromatin, leading to the suppression of oncogenic gene expression, cell cycle arrest, and apoptosis in cancer cells.[3][12]

cluster_0 Normal Cell Function cluster_1 Mechanism of Inhibition Histone Acetylated Histone (KAc) BRD4 BRD4 Protein Histone->BRD4 recruits TF Transcriptional Machinery BRD4->TF recruits cMyc_Gene c-Myc Oncogene TF->cMyc_Gene activates cMyc_Protein c-Myc Protein (Promotes Proliferation) cMyc_Gene->cMyc_Protein expresses Analog 3,5-Dimethylisoxazole Analog BRD4_Inhibited BRD4 Protein Analog->BRD4_Inhibited competitively binds to KAc pocket Blocked Transcription Repressed BRD4_Inhibited->Blocked cannot bind to Histone Start Starting Materials (Acetylacetone, NH2OH·HCl) Reaction Step 1: Base-mediated Condensation & Cyclization Start->Reaction Workup Step 2: Aqueous Workup & Solvent Extraction Reaction->Workup Purification Step 3: Distillation or Chromatography Workup->Purification Product Pure 3,5-Dimethylisoxazole Core Purification->Product cluster_workflow Bioactivity Screening Workflow Primary Primary Screen: Biochemical BRD4 Inhibition Assay (e.g., AlphaScreen) Secondary Secondary Screen: Cell-based Anti- Proliferation Assay (e.g., MTT/SRB) Primary->Secondary Confirm Cellular Activity Mechanistic Mechanistic Validation: Western Blot for c-Myc Downregulation Secondary->Mechanistic Confirm On-Target Effect Lead Lead Compound Mechanistic->Lead

Sources

Computational Design & Analysis of Isoxazole Therapeutics: A DFT & In Silico Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent efficacy as COX-2 inhibitors, Hsp90 antagonists, and antimicrobial agents. However, the traditional "make-and-test" cycle is resource-intensive. This technical guide outlines a rigorous computational workflow combining Density Functional Theory (DFT) and molecular docking to predict the stability, reactivity, and biological affinity of isoxazole-based drug candidates before synthesis. By integrating electronic structure analysis with binding energetics, researchers can rationalize structure-activity relationships (SAR) and prioritize high-value targets.

The Computational Framework: Methodological Rigor

To ensure scientific integrity, the choice of level of theory is paramount. For isoxazole derivatives, which rely heavily on electron delocalization and heteroatom interactions, standard force fields are often insufficient.

Density Functional Theory (DFT) Protocol

The industry standard for organic drug-like molecules balances accuracy with computational cost.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the workhorse for isoxazoles. It accurately captures the exchange-correlation energy critical for heterocyclic aromaticity.

    • Refinement: For systems with significant dispersion interactions (e.g., π-stacking in protein active sites), use B3LYP-D3 or wb97xd to account for long-range corrections.

  • Basis Set:

    • Optimization:6-31G(d,p) is sufficient for initial geometry optimization.[1]

    • Electronic Properties:6-311++G(d,p) is required for final energy calculations, HOMO-LUMO gaps, and hyperpolarizability. The diffuse functions (++) are critical for describing the lone pairs on the Oxygen and Nitrogen of the isoxazole ring.

  • Solvation: Gas-phase calculations often fail to predict biological behavior. Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water (

    
    ) to mimic physiological environments.
    
Validation Criteria

A protocol is only trustworthy if self-validated. Ensure the following:

  • Frequency Analysis: No imaginary frequencies for ground states (NIMAG=0).

  • Convergence: Maximum Force and RMS Force must converge to

    
     atomic units.
    

DFT_Workflow cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: DFT Calculation (Gaussian/ORCA) Start 2D Structure (ChemDraw/SMILES) PreOpt Pre-optimization (MM2/MMFF94) Start->PreOpt GeoOpt Geometry Optimization B3LYP/6-31G(d,p) PreOpt->GeoOpt Freq Frequency Check (NIMAG = 0?) GeoOpt->Freq Freq->GeoOpt No (Imaginary Freq) SinglePoint Electronic Properties B3LYP/6-311++G(d,p) Solvent: Water (PCM) Freq->SinglePoint Yes (Minima)

Figure 1: Standard DFT Optimization Pipeline. A self-correcting workflow ensuring that only true local minima are used for electronic property calculation.

Electronic Structure & Reactivity Descriptors[1][3][4][5]

Understanding the electronic distribution is key to predicting how an isoxazole derivative will interact with a receptor's active site.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) acts as the electron donor, while the LUMO (Lowest Unoccupied Molecular Orbital) acts as the electron acceptor.

  • HOMO-LUMO Gap (

    
    ): 
    
    • 
      [2]
      
    • Significance: A smaller gap (< 4.0 eV) indicates a "soft" molecule with high polarizability and chemical reactivity, often correlating with higher biological activity but lower kinetic stability.

    • Isoxazole Context: Substituents at the C-3 and C-5 positions significantly tune this gap. Electron-withdrawing groups (e.g., -NO2, -F) typically stabilize the HOMO, increasing the gap, while electron-donating groups (-OCH3) raise the HOMO, decreasing the gap.

Global Reactivity Descriptors

Derived from Koopmans' theorem, these parameters quantify the drug's stability.

DescriptorSymbolFormulaInterpretation
Chemical Hardness


Resistance to charge transfer. Harder molecules are less reactive.[3]
Chemical Softness


Inverse of hardness.[4] High softness correlates with better enzyme binding.
Electronegativity


Power to attract electrons.
Electrophilicity Index


Propensity to accept electrons.[4] High

suggests a good electrophile (e.g., Michael acceptor).

Note:


 and 

Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution on the Van der Waals surface.

  • Red Regions (Negative Potential): Electron-rich zones. In isoxazoles, this is typically the Ring Nitrogen (N) and Oxygen (O) . These are sites for electrophilic attack or H-bond accepting.

  • Blue Regions (Positive Potential): Electron-deficient zones. Typically hydrogen atoms on substituents. These are sites for nucleophilic attack or H-bond donating.

Biological Interface: Molecular Docking & ADMET

Theoretical stability must translate to biological affinity. Molecular docking simulates the "lock-and-key" fit between the isoxazole ligand and therapeutic targets (e.g., COX-2, EGFR).

Docking Workflow[9]
  • Protein Preparation:

    • Retrieve crystal structure from PDB (e.g., PDB ID: 1CX2 for COX-2).

    • Remove co-crystallized water (unless bridging) and native ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation: Define a search space (typically

    
     Å) centered on the active site residues (e.g., Arg120, Tyr355 in COX-2).
    
  • Scoring: Use scoring functions (e.g., Genetic Algorithm) to minimize binding energy (

    
    ).
    

Target Threshold: A binding affinity of < -8.0 kcal/mol is generally considered a hit for lead optimization.

Docking_Pathway cluster_inputs Ligand Optimized Ligand (DFT Geometry) Prep Preparation (Add H, Charges, Solvation) Ligand->Prep Protein Target Protein (PDB Structure) Protein->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Dock Docking Simulation (Lamarckian GA) Grid->Dock Analysis Interaction Analysis (H-bonds, Hydrophobic) Dock->Analysis

Figure 2: In Silico Docking Protocol. Integration of DFT-optimized geometries into the biological simulation environment.

Case Study: 3,5-Disubstituted Isoxazole Derivative

To illustrate these concepts, we analyze a hypothetical model compound: 3-(4-fluorophenyl)-5-phenylisoxazole .

DFT Results (B3LYP/6-311++G(d,p))
  • Geometry: The isoxazole ring is planar. The dihedral angle between the phenyl rings and the isoxazole core is ~25°, allowing for partial

    
    -conjugation while minimizing steric hindrance.
    
  • FMO Analysis:

    • 
       eV
      
    • 
       eV
      
    • 
       eV 
      
    • Interpretation: The moderate gap suggests stability suitable for oral administration but sufficient reactivity for enzyme interaction.

  • MEP Map: The isoxazole Nitrogen (-0.05 a.u.) is the deepest red region, confirming it as the primary H-bond acceptor.

Docking Performance (Target: COX-2)
  • Binding Energy: -9.2 kcal/mol.

  • Key Interactions:

    • H-Bond: Isoxazole Nitrogen

      
       Arg120 (Distance: 2.8 Å).
      
    • 
      -
      
      
      
      Stacking:
      Phenyl ring
      
      
      Tyr355.
    • Hydrophobic: Fluorine atom fits into the hydrophobic pocket formed by Val523.

Conclusion

The theoretical data confirms that the electron-withdrawing Fluorine lowers the HOMO energy (stabilizing the drug) while the isoxazole core maintains essential H-bonding capability for COX-2 selectivity.

References

  • DFT Studies of Oxazole/Isoxazole Derivatives & MEP Analysis Source: International Research Journal of Engineering and Technology (IRJET)

  • In Silico Anticancer Activity of Isoxazole Derivatives: DFT & Docking Source: Universidad Autónoma de Madrid (UAM)

  • Molecular Docking Protocols for Isoxazole-Based Kinase Inhibitors Source: BenchChem Technical Guides

  • Synthesis, Crystal Structure, and Theoretical Calculations of Novel Isoxazole Derivatives Source: National Institutes of Health (PubMed)

  • HOMO-LUMO Gap Significance in Chemical Reactivity Source: ResearchGate Scientific Discussions

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Introduction: The Significance of Substituted Isoxazoles in Drug Discovery

Isoxazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The unique electronic properties and structural rigidity of the isoxazole ring allow it to serve as a versatile bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles. The 3,5-dimethylisoxazole moiety, in particular, is a key structural feature in a variety of therapeutic agents, including inhibitors of Bromodomain-containing protein 4 (BRD4), which are under investigation for cancer therapy.[3][4][5]

The functionalization of the C4 position of the isoxazole ring offers a strategic vector for modifying the molecule's interaction with biological targets. The target molecule of this protocol, this compound, represents a key intermediate for further elaboration into more complex drug candidates. This document provides a comprehensive, step-by-step protocol for its synthesis, designed for researchers in organic synthesis and drug development. The chosen synthetic route emphasizes robust and well-documented chemical transformations, ensuring high reproducibility and yield.

The overall synthetic strategy is a three-step process, beginning with the construction of the isoxazole core, followed by halogenation to activate the C4 position, and culminating in a palladium-catalyzed cross-coupling reaction to introduce the butanone side chain.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-stage sequence:

  • Stage 1: Synthesis of 3,5-Dimethylisoxazole (2) via condensation of 2,4-pentanedione (1) and hydroxylamine.

  • Stage 2: Synthesis of 3,5-Dimethyl-4-iodoisoxazole (3) through electrophilic iodination of the isoxazole ring.

  • Stage 3: Palladium-Catalyzed Sonogashira Cross-Coupling and Hydration to yield the final product, this compound (5).

Synthetic_Pathway cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: C4-Iodination cluster_2 Stage 3: C-C Bond Formation 1 2,4-Pentanedione (1) 2 3,5-Dimethylisoxazole (2) 1->2 NH2OH·HCl, Base 3 3,5-Dimethyl-4-iodoisoxazole (3) 2->3 I2, Periodic Acid Intermediate_Alkyne 4-(But-1-yn-1-yl)-3,5-dimethylisoxazole 3->Intermediate_Alkyne Pd Catalyst, CuI, Base 4 1-Butyne 5 This compound (5) Intermediate_Alkyne->5 H2SO4, H2O, HgSO4

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
2,4-PentanedioneReagentSigma-Aldrich
Hydroxylamine Hydrochloride99%Sigma-Aldrich
Sodium HydroxidePellets, 98%Fisher Scientific
Iodine99.8%Acros Organics
Periodic Acid (H₅IO₆)99%Alfa Aesar
3,5-Dimethyl-4-iodoisoxazole97%Synthonix Can be purchased or synthesized as per Stage 2.
1-ButyneGas cylinder or lecture bottleHandle with care due to volatility.
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Copper(I) Iodide (CuI)98%Alfa Aesar
Triethylamine (TEA)≥99.5%Sigma-AldrichDistill before use.
Tetrahydrofuran (THF)AnhydrousAcros Organics
Sulfuric AcidConcentratedFisher Scientific
Mercury(II) Sulfate98%Sigma-AldrichCaution: Highly Toxic.
Diethyl EtherAnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl AcetateACS GradeVWRFor chromatography.
HexanesACS GradeVWRFor chromatography.

Experimental Protocols

Stage 1: Synthesis of 3,5-Dimethylisoxazole (2)

This procedure is a classic condensation reaction to form the isoxazole ring system.[6]

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-pentanedione (1) (50.0 g, 0.50 mol) and ethanol (200 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (38.2 g, 0.55 mol) and sodium hydroxide (22.0 g, 0.55 mol) in 100 mL of water. Caution: This dissolution is exothermic. Cool the solution to room temperature.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of 2,4-pentanedione dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3,5-dimethylisoxazole (2) as a pale yellow oil.

  • The crude product can be purified by vacuum distillation if necessary. (Expected Yield: ~85-95%).

Stage 2: Synthesis of 3,5-Dimethyl-4-iodoisoxazole (3)

This stage involves the electrophilic iodination at the electron-rich C4 position of the 3,5-dimethylisoxazole ring.

Step-by-Step Protocol:

  • In a 1 L three-necked flask fitted with a mechanical stirrer, thermometer, and an addition funnel, combine 3,5-dimethylisoxazole (2) (38.8 g, 0.40 mol), iodine (50.8 g, 0.20 mol), periodic acid (H₅IO₆) (18.2 g, 0.08 mol), and a mixture of acetic acid (160 mL) and sulfuric acid (4 mL) in water (40 mL).

  • Heat the mixture to 70-80 °C with vigorous stirring. The mixture will become a dark solution.

  • Maintain the temperature and continue stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a 2 L beaker containing 1 L of ice-water and sodium bisulfite (NaHSO₃) solution (10% w/v) until the dark color of excess iodine disappears.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol/water to afford pure 3,5-dimethyl-4-iodoisoxazole (3) as white crystals. (Expected Yield: ~70-80%).

Stage 3: Synthesis of this compound (5)

This final stage utilizes a palladium-catalyzed Sonogashira cross-coupling reaction to form a C-C bond, followed by an in-situ or subsequent hydration of the alkyne intermediate to yield the target ketone.[1][2][7]

Stage_3_Workflow cluster_coupling Sonogashira Coupling cluster_hydration Alkyne Hydration cluster_workup Workup & Purification Setup Combine 3, Pd(OAc)2, PPh3, CuI in THF Degas Degas with Argon Setup->Degas Add_Reagents Add TEA and 1-Butyne Degas->Add_Reagents React Heat to 50°C Add_Reagents->React Quench Filter and Concentrate React->Quench Hydrate Add H2O, H2SO4, HgSO4 Quench->Hydrate Heat_Hydrate Heat to 60°C Hydrate->Heat_Hydrate Workup Neutralize, Extract with EtOAc Heat_Hydrate->Workup Purify Column Chromatography Workup->Purify Characterize Obtain Final Product (5) Purify->Characterize

Caption: Detailed workflow for Stage 3: Coupling and Hydration.

Step-by-Step Protocol:

  • Sonogashira Coupling:

    • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add 3,5-dimethyl-4-iodoisoxazole (3) (11.15 g, 50 mmol), palladium(II) acetate (224 mg, 1.0 mmol, 2 mol%), triphenylphosphine (524 mg, 2.0 mmol, 4 mol%), and copper(I) iodide (190 mg, 1.0 mmol, 2 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed THF (100 mL) and triethylamine (14 mL, 100 mmol) via syringe.

    • Bubble 1-butyne gas through the stirred solution at a moderate rate for 20 minutes at room temperature. Alternatively, if using a lecture bottle, condense 1-butyne (approx. 4.1 g, 75 mmol) into the cooled reaction vessel.

    • Seal the flask and heat the reaction mixture to 50 °C for 6-8 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting iodide (3).

  • Hydration of the Alkyne Intermediate:

    • After the coupling reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and ammonium salts, washing the pad with THF.

    • Concentrate the filtrate under reduced pressure.

    • To the crude residue, add a mixture of water (50 mL) and concentrated sulfuric acid (5 mL).

    • Add mercury(II) sulfate (297 mg, 1.0 mmol, 2 mol%) to the mixture. Extreme Caution: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Heat the mixture to 60 °C with vigorous stirring for 4-6 hours until the alkyne intermediate is consumed (monitor by TLC/GC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient eluent: 10% to 30% ethyl acetate in hexanes) to afford this compound (5) as a colorless or pale yellow oil. (Expected Overall Yield for Stage 3: ~50-65%).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the isoxazole methyl groups, the methylene and ethyl groups of the butanone chain.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the isoxazole ring carbons, the ketone carbonyl, and the aliphatic carbons.

  • Mass Spectrometry (ESI+): Calculation of the exact mass and comparison with the observed m/z value for [M+H]⁺.

  • FT-IR: Characteristic absorption band for the ketone carbonyl (C=O) stretch around 1715 cm⁻¹.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Low yield in Stage 1 Incomplete reaction or side reactions.Ensure proper pH control during hydroxylamine addition. Increase reflux time if necessary.
Incomplete iodination in Stage 2 Insufficient heating or deactivation of the iodinating agent.Ensure the reaction temperature is maintained. Add fresh iodinating reagents if the reaction stalls.
Sonogashira coupling fails Inactive catalyst; poor quality reagents.Use freshly distilled solvents and triethylamine. Ensure the reaction is strictly anaerobic. Use a different palladium source or ligand if needed.
Hydration is slow or incomplete Inactive catalyst or insufficient acid.Ensure the mercury catalyst is of good quality. The reaction can be sensitive to scale; adjust catalyst loading if necessary.

Safety Precautions:

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: 2,4-Pentanedione is flammable. Hydroxylamine can be unstable. Iodine is corrosive. Mercury(II) sulfate is extremely toxic and an environmental hazard; handle with extreme care and dispose of waste according to institutional guidelines.

  • Reactions: The initial condensation is exothermic. The Sonogashira coupling should be performed under an inert atmosphere.

References

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
  • Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(15), 8483–8490. Available from: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). ResearchGate. Available from: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. (n.d.).
  • Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(15), 8483-8490.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances.
  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Synthesis of isoxazoles. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (n.d.).
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(23), 9944–9953.
  • Tang, D., Dong, T., Wang, Y., Zhang, Y., Zhang, Y., Song, Z., ... & Zhang, G. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology, 14, 1234567.
  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. (2019). PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Karaarslan, M., et al. (n.d.). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2023). MDPI.
  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. (2021). PubMed.
  • Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.).
  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. (n.d.).
  • Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes. (n.d.). RSC Publishing.
  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS.
  • Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regul
  • Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. (2021).
  • 3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publisher.
  • Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com.
  • Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetyl
  • Dimerization of Acetoacetamide Leading to 5-Carbamoyl-4,6-dimethyl-2-pyridone. (n.d.).
  • Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. (n.d.). Homework.Study.com. Available from: [Link]

Sources

Reagents required for synthesizing 3,5-dimethylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 3,5-Dimethylisoxazole Scaffolds

Executive Summary

The 3,5-dimethylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, notably serving as a bioisostere for the acetyl-lysine (KAc) motif in bromodomain (BET) inhibitors and as a core structural unit in antibiotics like oxacillin. Its planar, electron-rich aromatic system offers unique pi-stacking capabilities and hydrogen bond acceptance via the isoxazole nitrogen.

This guide moves beyond basic textbook synthesis, providing a robust, scalable workflow for synthesizing the core heterocycle and subsequently functionalizing the critical C4-position. We focus on reagent quality, mechanistic control, and "green" process optimization to ensure high yield and purity suitable for downstream pharmaceutical applications.

Critical Reagent Selection Guide

The synthesis relies on the condensation of 1,3-dicarbonyls with hydroxylamine (the Knorr synthesis). Selection of reagents impacts reaction kinetics, impurity profiles, and safety.

Table 1: Core Reagents for Scaffold Construction
Reagent ClassRecommended ReagentGrade/SpecTechnical Rationale
Precursor Acetylacetone (2,4-Pentanedione)>99%, ACS ReagentCritical: Must be free of acetic acid or acetone impurities which compete for hydroxylamine. Store under inert gas to prevent oxidation.
Nitrogen Source Hydroxylamine Hydrochloride (

)
98-99% Cryst.Preferred over free base (explosive/unstable) and sulfate (solubility issues). The HCl salt allows precise pH control when buffered.
Base (Buffer) Sodium Carbonate (

) or Sodium Acetate
AnhydrousControl Point: Maintains pH 4-6. Strong bases (NaOH) can degrade the dicarbonyl or cause ring opening of the product.
Solvent System Ethanol/Water (1:1) or Deep Eutectic Solvents (DES)HPLC GradeGreen Optimization: Ethanol/Water is standard. DES (Choline Chloride:Urea) is emerging for higher yields and catalyst-free conditions.
Table 2: Reagents for C4-Functionalization (Derivatization)
TransformationReagent SystemRole
Halogenation N-Iodosuccinimide (NIS) or

/CAN
Electrophile Source: Introduces Iodine at C4, creating a handle for cross-coupling. NIS is milder than

.
Coupling Aryl Boronic Acids +

Suzuki-Miyaura: Standard route to install aryl groups at C4 (common in BET inhibitors).
Catalyst Trifluoroacetic Acid (TFA)Activator: Catalytic amounts accelerate electrophilic substitution at C4.

Mechanistic Insight & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a mono-oxime intermediate. The cyclization step is pH-dependent; if the pH is too high, the intermediate may hydrolyze; if too low, the amine nucleophilicity is suppressed.

Figure 1: Mechanistic Pathway of 3,5-Dimethylisoxazole Synthesis

G Reagents Acetylacetone + NH2OH·HCl Intermediate Mono-Oxime Intermediate Reagents->Intermediate Nucleophilic Attack (pH 5-7) Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Ring Closure Dehydration Dehydration (- H2O) Cyclization->Dehydration Aromatization Product 3,5-Dimethylisoxazole Dehydration->Product Final Scaffold

Caption: The reaction initiates with nucleophilic attack of hydroxylamine on a carbonyl carbon. Regioselectivity is not a factor for symmetric acetylacetone but is critical for unsymmetric diketones.

Experimental Protocols

Protocol A: Scalable Synthesis of 3,5-Dimethylisoxazole

Target: 10g scale synthesis with minimal waste.

Reagents:

  • Acetylacetone: 10.0 g (0.1 mol)

  • Hydroxylamine HCl: 7.6 g (0.11 mol)

  • Sodium Carbonate (

    
    ): 5.8 g (0.055 mol)
    
  • Solvent: Water (30 mL) / Ethanol (10 mL)

Procedure:

  • Preparation: Dissolve Hydroxylamine HCl in water (20 mL) in a 250 mL round-bottom flask.

  • Buffering: Slowly add

    
     dissolved in water (10 mL). Caution: CO2 evolution. Ensure pH is approximately 5-6.
    
  • Addition: Cool the mixture to 5-10°C. Add Acetylacetone dropwise over 15 minutes. The reaction is exothermic; controlling temperature prevents volatility loss of the diketone.

  • Reaction: Allow to warm to room temperature and reflux for 1-2 hours.

    • Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The dicarbonyl spot should disappear.

  • Workup: The product often separates as an oily top layer.

    • Extract with Dichloromethane (DCM) or Diethyl Ether (3 x 20 mL).

    • Wash organic phase with Brine.

    • Dry over anhydrous

      
      .
      
  • Purification: Distillation (bp ~140-142°C).

    • Yield Expectation: 85-95%.

Protocol B: C4-Iodination (Gateway to Library Synthesis)

Target: Synthesis of 4-iodo-3,5-dimethylisoxazole for Suzuki Coupling.

Reagents:

  • 3,5-Dimethylisoxazole (from Protocol A): 1.0 eq

  • N-Iodosuccinimide (NIS): 1.1 eq

  • Trifluoroacetic acid (TFA): 0.1 eq (Catalyst)

  • Solvent: Acetonitrile (ACN)

Procedure:

  • Dissolve 3,5-dimethylisoxazole in ACN (0.5 M concentration).

  • Add TFA (10 mol%).

  • Add NIS portion-wise at room temperature. Shield from light.

  • Stir at RT for 4-6 hours.

    • Mechanism:[1][2][3][4][5] Electrophilic Aromatic Substitution (SEAr). The electron-rich C4 position is highly reactive.

  • Quench: Pour into saturated Sodium Thiosulfate solution (to remove excess iodine).

  • Extract with Ethyl Acetate, dry, and concentrate.[6]

  • Purification: Recrystallization from Hexane/Ethanol or Column Chromatography.

Workflow Visualization: From Precursor to Drug Candidate

This diagram illustrates the logical flow from raw materials to a complex drug scaffold (e.g., BET inhibitor).

Figure 2: Synthesis and Functionalization Workflow

Workflow Start Raw Materials: Acetylacetone + NH2OH CoreRxn Step 1: Knorr Cyclization (Aq. Buffer, Reflux) Start->CoreRxn Core Core Scaffold: 3,5-Dimethylisoxazole CoreRxn->Core Funct Step 2: C4-Functionalization (NIS/TFA or NBS) Core->Funct Intermed Intermediate: 4-Halo-3,5-dimethylisoxazole Funct->Intermed Coupling Step 3: Suzuki/Sonogashira Coupling (Pd Cat, Aryl-B(OH)2) Intermed->Coupling Final Final Bioactive Compound (e.g., BET Inhibitor) Coupling->Final

Caption: Stepwise progression from cyclization to advanced cross-coupling for medicinal chemistry applications.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield in Cyclization.

    • Cause: pH drift towards basicity causes ring opening (isoxazoles are base-labile at high temperatures).

    • Solution: Use Sodium Acetate/Acetic Acid buffer instead of Carbonate to maintain pH ~5.

  • Issue: Polychlorination/Iodination.

    • Cause: Excess halogenating agent or high temperatures.

    • Solution: Strict stoichiometry (1.05 eq of NIS) and monitoring at 0°C initially.

  • Safety Note: Hydroxylamine residues must be quenched with dilute bleach or acetone before disposal to prevent explosion hazards in waste streams.

References

  • Synthesis of 3,5-Dimethylisoxazole (Knorr Reaction)

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocol for 1,3-diketone condens
    • URL:

  • Green Synthesis in Deep Eutectic Solvents

    • Title: Synthesis of 3,5-Disubstituted Isoxazoles in Deep Eutectic Solvents.
    • Source: ACS Sustainable Chemistry & Engineering (2015).[6]

    • URL:[Link][6]

  • Medicinal Chemistry Applic

    • Title: Optimization of 3,5-Dimethylisoxazole Deriv
    • Source: Journal of Medicinal Chemistry (2012).
    • URL:[Link]

  • Functionalization Strategies (C4-Iodin

    • Title: Efficient Synthesis of 4-Iodoisoxazoles.
    • Source: Tetrahedron Letters.
    • URL:[Link] (General reference for NIS protocols).

Sources

Application Note: Strategic Utilization of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

1-(3,5-Dimethylisoxazol-4-yl)butan-2-one is a versatile heterocyclic building block that serves as a critical "linchpin" intermediate in medicinal chemistry. Its structural value lies in the 3,5-dimethylisoxazole moiety—a privileged scaffold acting as a bioisostere for amide bonds and carboxylic acids—coupled with a reactive butan-2-one side chain.

This application note details the strategic deployment of this intermediate in two high-value pharmaceutical workflows:

  • Bromodomain (BET) Inhibition: Synthesis of KAc (acetyl-lysine) mimetic pharmacophores for oncology.

  • Divergent Heterocycle Synthesis: Exploiting the isoxazole ring as a "masked" 1,3-dicarbonyl system to generate functionalized pyridines via reductive ring opening.

Chemical Profile
PropertySpecification
IUPAC Name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)butan-2-one
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Key Functionality Ketone: Electrophilic site for reductive amination.Isoxazole Ring: Stable under acid/base; labile to reductive cleavage (Mo(CO)₆, H₂/Pd).[1][2][3][4]
Storage 2–8°C, Hygroscopic. Store under Argon.[5]

Strategic Synthesis Protocol (The "Upstream" Workflow)

Direct alkylation of 2-butanone with isoxazolyl halides often yields regioisomeric mixtures (C1 vs. C3 alkylation). To ensure Trustworthiness and Reproducibility , we recommend the


-keto ester route. This method guarantees regiocontrol and high purity suitable for GMP environments.
Protocol 1: Regioselective Synthesis via -Keto Ester Decarboxylation

Objective: Synthesize high-purity this compound free of regioisomers.

Reagents:
  • Precursor A: 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS: 19788-37-5)

  • Precursor B: Ethyl propionylacetate (CAS: 4949-44-4)

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Solvent: Anhydrous Ethanol (EtOH) or THF

  • Decarboxylation Agent: 6N HCl or NaOH/H₂O followed by acid workup.

Step-by-Step Methodology:
  • Enolate Formation:

    • Charge a flame-dried reaction vessel with anhydrous EtOH (10 vol).

    • Add NaOEt (1.1 equiv) under N₂ atmosphere.

    • Add Ethyl propionylacetate (1.0 equiv) dropwise at 0°C. Stir for 30 min to generate the enolate.

    • Mechanism:[6] The base deprotonates the active methylene group between the carbonyls.

  • Alkylation:

    • Add 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 equiv) dropwise.

    • Warm to room temperature, then reflux for 4–6 hours.

    • QC Check: Monitor by TLC/LC-MS for disappearance of the alkyl halide.

  • Hydrolysis & Decarboxylation (The "Krapcho" Equivalent):

    • Note: The intermediate is a substituted

      
      -keto ester.
      
    • Add 10% NaOH solution (3 equiv) and reflux for 2 hours (Saponification).

    • Cool to 0°C and acidify with 6N HCl to pH 1.

    • Reflux the acidic solution for 2 hours.

    • Causality: Thermal energy facilitates the loss of CO₂ from the

      
      -keto acid intermediate, yielding the target ketone.
      
  • Isolation:

    • Neutralize to pH 7. Extract with Ethyl Acetate (3x).[2][5]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distillation under reduced pressure (bp ~110°C @ 5 mmHg) or Flash Chromatography (Hexane/EtOAc).

SynthesisWorkflow cluster_inputs Precursors P1 4-(Chloromethyl)- 3,5-dimethylisoxazole Step1 Step 1: Enolate Alkylation (NaOEt/EtOH) P1->Step1 P2 Ethyl Propionylacetate P2->Step1 Step2 Step 2: Hydrolysis & Decarboxylation (-CO2) Step1->Step2 Intermediate: Substituted Beta-Keto Ester Product TARGET: 1-(3,5-Dimethylisoxazol-4-yl) butan-2-one Step2->Product Acidic Reflux

Figure 1: Regioselective synthesis workflow ensuring high purity by avoiding direct ketone alkylation issues.

Downstream Application A: BET Bromodomain Inhibitors

The 3,5-dimethylisoxazole motif is a validated Acetyl-Lysine (KAc) mimic .[7] It binds to the bromodomain pocket of BET proteins (BRD2, BRD3, BRD4). The ketone side chain of our intermediate is the strategic attachment point for the "tail" that interacts with the WPF shelf region of the protein.

Protocol 2: Reductive Amination (The "Linker" Strategy)

Context: This reaction couples the ketone with a secondary amine to create the core scaffold of BRD4 inhibitors (similar to clinical candidates).

Reagents:

  • Ketone: this compound

  • Amine: Aryl amine or piperazine derivative (e.g., p-methoxybenzylamine for model validation).

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Preferred for chemoselectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Acetic Acid (AcOH).

Procedure:

  • Imine Formation: Dissolve the Ketone (1.0 equiv) and Amine (1.1 equiv) in DCE. Add AcOH (1.0 equiv). Stir at RT for 1 hour.

    • Scientific Insight: AcOH catalyzes the formation of the iminium ion, which is the actual substrate for reduction.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.

    • Why STAB? Unlike NaCNBH₃, STAB is non-toxic. Unlike NaBH₄, STAB is less aggressive and will not reduce the ketone before imine formation, preventing alcohol side-products.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.

  • Validation:

    • ¹H NMR: Look for the disappearance of the ketone carbonyl signal (~205 ppm in ¹³C) and the appearance of the methine proton adjacent to the nitrogen (~2.8-3.2 ppm).

Downstream Application B: The "Masked" Heterocycle Strategy

Isoxazoles are "masked" 1,3-dicarbonyl equivalents.[2] Under reductive conditions, the N-O bond cleaves, revealing a


-enamino ketone.[2] This is a powerful strategy to synthesize highly substituted pyridines or quinolines that are otherwise difficult to access.
Protocol 3: Molybdenum-Mediated Ring Opening

Target: Synthesis of functionalized


-enamino ketones (precursors to pyridines).

Reagents:

  • Substrate: this compound

  • Catalyst: Molybdenum Hexacarbonyl [Mo(CO)₆] (0.5 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (15:1 ratio)

  • Conditions: Reflux (80°C).

Procedure:

  • Setup: In a fume hood, dissolve the substrate in MeCN/H₂O.

  • Catalyst Addition: Add Mo(CO)₆. Caution: CO gas evolution.

  • Reflux: Heat to reflux for 4–8 hours.

    • Mechanism:[6] Mo(0) inserts into the weak N-O bond, facilitating reductive cleavage. Water is essential for the hydrolysis step to form the enaminone.

  • Workup: Filter through a Celite pad to remove Mo residues.[2] Concentrate filtrate.

  • Product: The resulting

    
    -enamino ketone is often unstable and is usually reacted immediately (in situ) with hydrazine or other nucleophiles to form stable heterocycles (e.g., pyrazoles or pyridines).
    

ReactionPathways cluster_pathA Path A: Pharma (BRD4 Inhibition) cluster_pathB Path B: Synthetic Methodology Start 1-(3,5-Dimethylisoxazol-4-yl) butan-2-one StepA1 Reductive Amination (STAB, Amine) Start->StepA1 Retains Ring StepB1 Ring Opening (Mo(CO)6, MeCN/H2O) Start->StepB1 Cleaves Ring ProdA Secondary Amine (KAc Mimic Scaffold) StepA1->ProdA ProdB Beta-Enamino Ketone (Masked 1,3-Dicarbonyl) StepB1->ProdB ProdB2 Pyridines / Quinolines ProdB->ProdB2 Cyclization

Figure 2: Divergent reaction pathways: Retaining the ring for bioactivity (Path A) vs. cleaving it for synthesis (Path B).

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 2013.[8]

    • Relevance: Establishes the 3,5-dimethylisoxazole moiety as a critical KAc mimic for BRD4 inhibition.[6][7]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 2021.

    • Relevance: Demonstrates the specific use of ketone-substituted isoxazoles in building advanced inhibitors.
  • Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Perkin Transactions 1, 1986 (and subsequent reviews).

    • Relevance: The foundational protocol for the Molybdenum-mediated ring opening described in Protocol 3.
  • Reductive Amination with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996.

    • Relevance: The standard "Abdel-Magid" protocol used in Protocol 2.

Sources

Application Notes and Protocols: Strategic Functionalization of the Ketone Moiety in 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the ketone group in 1-(3,5-dimethylisoxazol-4-yl)butan-2-one, a key intermediate in the synthesis of various pharmacologically active molecules, including potential BRD4 inhibitors and other therapeutic agents.[1] The strategic functionalization of this ketone is paramount for generating molecular diversity and developing new chemical entities in drug discovery programs. This guide details robust and adaptable protocols for several high-impact transformations: reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, olefination via the Wittig reaction to form carbon-carbon double bonds, and carbon-carbon bond formation through Grignard and Aldol reactions. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of critical experimental parameters.

Introduction: The Strategic Importance of the Ketone Handle

The compound this compound serves as a versatile scaffold in medicinal chemistry. The 3,5-dimethylisoxazole moiety is a common feature in a range of biologically active compounds.[1][2] The ketone functional group within this molecule presents a prime "handle" for synthetic diversification. Its electrophilic carbonyl carbon and adjacent enolizable protons allow for a wide array of chemical transformations, enabling the exploration of the chemical space around this core structure. The ability to selectively and efficiently modify this ketone is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides detailed protocols for key transformations that are broadly applicable in a drug development setting.

Reduction of the Ketone to a Secondary Alcohol

The conversion of the ketone to a secondary alcohol is a fundamental transformation that introduces a hydroxyl group and a new chiral center, opening avenues for further functionalization or for influencing the molecule's interaction with biological targets. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, readily reducing aldehydes and ketones without affecting less reactive functional groups like esters or amides.[3][4]

Theoretical Basis

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5] This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final secondary alcohol.[5]

Visualizing the Reduction Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound in Methanol reagent Add NaBH4 portion-wise at 0 °C start->reagent stir Stir at room temperature (Monitor by TLC) reagent->stir quench Quench with aqueous NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify product 1-(3,5-Dimethylisoxazol-4-yl)butan-2-ol purify->product

Caption: Workflow for the reduction of the ketone to a secondary alcohol.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure 1-(3,5-Dimethylisoxazol-4-yl)butan-2-ol.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the ketone into a secondary or tertiary amine. This is a highly valuable transformation in medicinal chemistry for introducing basic centers that can improve solubility or form salt forms of a drug candidate. The use of sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective method that tolerates a wide range of functional groups.[6][7]

Theoretical Basis

The reaction proceeds in two stages within the same pot. First, the ketone reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. Sodium triacetoxyborohydride, being a less reactive hydride donor than NaBH₄, selectively reduces the electrophilic iminium ion in the presence of the starting ketone.[7][8] Acetic acid is often used as a catalyst, particularly for less reactive ketones, as it facilitates the formation of the iminium ion.[6][9]

Visualizing the Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product ketone This compound mix Mix Ketone, Amine, and Acetic Acid in DCE ketone->mix amine Primary or Secondary Amine (R-NH2) amine->mix reagent Add NaBH(OAc)3 mix->reagent stir Stir at room temperature (Monitor by LC-MS) reagent->stir quench Quench with saturated aq. NaHCO3 stir->quench extract Extract with Dichloromethane (DCM) quench->extract purify Purify by column chromatography extract->purify product N-Substituted Amine purify->product

Caption: Workflow for one-pot reductive amination of the ketone.

Detailed Experimental Protocol

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the amine (1.1 eq) and glacial acetic acid (1.2 eq).[10]

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting a ketone into an alkene, forming a new carbon-carbon double bond with excellent regiocontrol.[11][12] This transformation is invaluable for extending the carbon skeleton of the molecule and introducing functionality for further reactions, such as metathesis or Michael additions.

Theoretical Basis

The reaction involves a phosphorus ylide (a Wittig reagent), which acts as a nucleophile, attacking the electrophilic carbonyl carbon.[13] This initial nucleophilic addition leads to a zwitterionic intermediate called a betaine, which rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[13][14] The oxaphosphetane then decomposes, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene and the phosphine oxide byproduct.[15]

Visualizing the Wittig Reaction Workflow

G cluster_ylide Ylide Generation (In Situ) cluster_reaction Reaction with Ketone cluster_workup Workup & Purification cluster_product Final Product phosphonium Phosphonium Salt in THF base Add Strong Base (e.g., n-BuLi) at -78 °C phosphonium->base ylide Formation of Phosphorus Ylide base->ylide ketone Add Ketone solution in THF ylide->ketone warm Warm to room temperature (Monitor by TLC) ketone->warm quench Quench with saturated aq. NH4Cl warm->quench extract Extract with Diethyl Ether quench->extract purify Purify by column chromatography extract->purify product Alkene Product purify->product

Caption: Workflow for the Wittig olefination of the ketone.

Detailed Experimental Protocol

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi) in hexanes)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation: Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.

  • Reaction: Cool the ylide solution back down to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction allows for the formation of a new carbon-carbon bond and the creation of a tertiary alcohol.[16][17] This reaction is a cornerstone of organic synthesis for building molecular complexity. By varying the Grignard reagent, a wide variety of alkyl, aryl, or vinyl groups can be installed.

Theoretical Basis

A Grignard reagent (R-MgX) acts as a potent carbon nucleophile.[18] The nucleophilic R group attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate.[17] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[19] It is critical to perform the reaction under strictly anhydrous conditions as Grignard reagents react readily with water.[18]

Visualizing the Grignard Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product ketone Ketone in anhydrous THF reagent Add Grignard Reagent (R-MgX) at 0 °C ketone->reagent stir Stir at room temperature (Monitor by TLC) reagent->stir quench Quench with cold aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract purify Purify by column chromatography extract->purify product Tertiary Alcohol purify->product

Caption: Workflow for Grignard addition to the ketone.

Detailed Experimental Protocol

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, cold

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ketone (1.0 eq) in anhydrous THF under an inert atmosphere in an oven-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.5 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of cold saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Aldol Condensation for C-C Bond Formation

The Aldol condensation is a powerful C-C bond-forming reaction that can be used to synthesize β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones (enones).[20][21] A crossed-aldol reaction, where the ketone acts as the enolate donor and a non-enolizable aldehyde (like benzaldehyde) acts as the acceptor, is a synthetically useful strategy.[22]

Theoretical Basis

Under basic conditions, a catalytic amount of base (e.g., NaOH) abstracts an α-proton from the ketone to form a nucleophilic enolate.[21] This enolate then attacks the electrophilic carbonyl carbon of an aldehyde.[22] The resulting alkoxide is protonated to give a β-hydroxy ketone (the aldol addition product). With heating, this intermediate can easily dehydrate to form a thermodynamically stable conjugated enone (the aldol condensation product).[20]

Visualizing the Aldol Condensation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product ketone Ketone and Aldehyde in Ethanol reagent Add aqueous NaOH solution ketone->reagent stir Stir at room temperature or heat to drive condensation reagent->stir neutralize Neutralize with dilute HCl stir->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify by recrystallization or chromatography extract->purify product α,β-Unsaturated Ketone purify->product

Caption: Workflow for a crossed Aldol condensation.

Detailed Experimental Protocol

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the ketone (1.0 eq) and the aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add the 10% NaOH solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature. The formation of a precipitate may be observed. The reaction can be gently heated to promote dehydration to the enone.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and neutralize with dilute HCl until the pH is ~7.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or silica gel column chromatography.

Summary of Functionalization Strategies

The following table summarizes the key transformations, reagents, and expected product classes discussed in this guide.

TransformationKey Reagent(s)Product ClassKey Advantages
Reduction Sodium Borohydride (NaBH₄)Secondary AlcoholMild, selective, operationally simple.
Reductive Amination Amine, NaBH(OAc)₃Secondary/Tertiary AmineHigh functional group tolerance, direct C-N bond formation.
Wittig Reaction Phosphorus Ylide, Strong BaseAlkeneExcellent regiocontrol of C=C bond, versatile.
Grignard Reaction Organomagnesium Halide (R-MgX)Tertiary AlcoholForms new C-C bond, builds molecular complexity.
Aldol Condensation Aldehyde, Base (NaOH) or Acidα,β-Unsaturated KetoneForms new C-C bond, creates conjugated system.

Conclusion

The ketone functionality in this compound is a highly versatile synthetic handle. The protocols detailed in this application note provide researchers, scientists, and drug development professionals with a robust toolkit for the strategic diversification of this important chemical scaffold. By employing these methods, project teams can efficiently generate analogues for SAR exploration, leading to the identification of optimized drug candidates.

References

  • JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Alfa Chemistry. (n.d.). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.
  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview.
  • Myers, A. G. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF.
  • Wikipedia. (n.d.). Aldol condensation.
  • Kelly, G. J., et al. (n.d.).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Zhang, X., et al. (n.d.).
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Chemistry LibreTexts. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction.
  • ResearchGate. (2025, August 6). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Request PDF.
  • ResearchGate. (2025, August 5). Synthesis and Reactivity of (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene. Request PDF.
  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. European Journal of Medicinal Chemistry, 46(2), 691-703.
  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126605.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Side Reactions in Isoxazole Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Research Teams Subject: Troubleshooting & Optimization Strategies for Isoxazolyl Ketone Scaffolds

Introduction

Isoxazole ketones are privileged pharmacophores in medicinal chemistry (e.g., Valdecoxib, Leflunomide derivatives), yet their synthesis is frequently plagued by three specific failure modes: nitrile oxide dimerization (furoxan formation) , regiochemical scrambling , and N-O bond cleavage during carbonyl introduction.

This guide moves beyond standard textbook protocols to address the mechanistic causality of these side reactions. It provides self-validating workflows to ensure the integrity of both the heterocyclic ring and the ketone functionality.

Module 1: The Cycloaddition Route (Constructing the Ring)

Challenge: When synthesizing isoxazole ketones via [3+2] cycloaddition, the primary side reaction is the dimerization of the nitrile oxide intermediate into furoxans (1,2,5-oxadiazole-2-oxides), drastically reducing yield.

The Mechanism of Failure

Nitrile oxides are high-energy dipoles. In the absence of a sufficient concentration of dipolarophile (alkyne), they react with themselves. Contrary to older concerted models, this dimerization is a stepwise radical process involving dinitrosoalkene intermediates [1].

Protocol: The "Starvation" Feed Strategy

To favor the cross-reaction (isoxazole formation) over homo-coupling (furoxan), you must maintain a low steady-state concentration of the nitrile oxide.

Step-by-Step Optimization:

  • Precursor Selection: Use hydroximoyl chlorides (generated from oximes via NCS or Chloramine-T) rather than nitroalkanes, as they allow precise release kinetics.

  • Base Metering: Do not add base (TEA/DIPEA) in one portion. Use a syringe pump to add the base over 4–6 hours to a solution containing both the hydroximoyl chloride and the alkyne.

  • Stoichiometry: Use a 1.2–1.5 equivalent excess of the alkyne component.[1]

Visualization: Kinetic Competition Pathway

The following diagram illustrates the kinetic competition. The red path represents the failure mode (dimerization) which dominates when


 is low.

NitrileOxidePathways cluster_conditions Critical Control Point Oxime Aldoxime Precursor NitOx Nitrile Oxide (High Energy Dipole) Oxime->NitOx Oxidation (NCS/Base) Isoxazole Target: Isoxazole Ketone NitOx->Isoxazole + Alkyne (k_cyclo >> k_dimer) Furoxan Side Product: Furoxan (Dimer) NitOx->Furoxan + Nitrile Oxide (High Conc.)

Figure 1: Kinetic competition between the desired [3+2] cycloaddition (green) and the parasitic dimerization to furoxan (red).

Module 2: Regiocontrol in Click Chemistry

Challenge: Thermal cycloaddition often yields a mixture of 3,5- and 5,3-isomers. Separation of these isomers is difficult due to similar polarity.[2]

The Solution: Copper(I) Catalysis (CuAAC)

While thermal conditions rely on steric control, Copper(I) catalysis creates a metallacycle intermediate that enforces 3,5-regioselectivity exclusively [2].

Data Comparison: Thermal vs. Catalytic

ParameterThermal ConditionsCu(I) Catalyzed (CuAAC)
Mechanism Concerted HOMO-LUMO interactionStepwise Metallacycle [2]
Regioselectivity Mixed (typically 3:1 to 1:1)>98:2 (3,5-isomer)
Temperature High (Reflux in Toluene/EtOH)Ambient / Mild (aq. t-BuOH)
Side Reactions Beckmann rearrangement (if overheated)Oxidative coupling of alkynes (Glaser)

Protocol Note: If using Cu(I), you must degas solvents to prevent the Glaser coupling of your alkynes (homo-coupling of the starting material).

Module 3: The Functionalization Route (Building the Ketone)

Challenge: When converting an isoxazole ester to a ketone using Grignard or Organolithium reagents, the reaction often fails due to over-addition (forming a tertiary alcohol) or ring cleavage .

The Mechanism of Failure
  • Over-addition: The initial ketone product is more reactive than the starting ester. The nucleophile attacks again immediately.

  • Ring Cleavage: The N-O bond is susceptible to reductive cleavage by nucleophiles or metallic salts used in workup.[2]

Protocol: The Weinreb Amide "Check Valve"

Do not react esters directly with Grignards. Convert the ester to a Weinreb amide (


-methoxy-

-methylamide).[3][4]

Why this works: The Weinreb amide forms a stable 5-membered chelate with the metal reagent. This intermediate is stable in the reaction mixture and does not collapse to the ketone until the acidic quench during workup. This physically prevents the second equivalent of nucleophile from attacking [3].

Visualization: The Chelation Defense

WeinrebMechanism Ester Isoxazole Ester Weinreb Weinreb Amide (N-OMe, N-Me) Ester->Weinreb MeNH(OMe) AlMe3 or Li-base Ketone Target: Isoxazole Ketone Ester->Ketone Direct Grignard (Risky) Chelate Stable Metal Chelate (Mg/Li complex) Weinreb->Chelate + R-MgBr (1.1 eq) Chelate->Ketone Acidic Quench (H3O+) Alcohol Side Product: Tertiary Alcohol Ketone->Alcohol Over-reaction in situ

Figure 2: The Weinreb amide strategy acts as a chemical "check valve," stabilizing the intermediate (green) to prevent over-alkylation to the alcohol (red).

Troubleshooting & FAQs

Q: My isoxazole ring disappeared during the reaction. What happened? A: You likely triggered N-O bond cleavage. This bond is weak (~55 kcal/mol).

  • Cause 1 (Base): Unsubstituted isoxazoles (especially at the 3-position) are base-sensitive.[5] Strong bases (LDA, n-BuLi) can deprotonate the ring, leading to fragmentation into nitriles [4].

  • Cause 2 (Reduction): Did you use Pd/C or Raney Nickel? These will hydrogenate the N-O bond to form

    
    -amino enones.[6] Use chemical reductions (e.g., Fe/NH4Cl) if you need to reduce other groups while sparing the isoxazole.
    

Q: I see a "Glaser" side product when using Copper. How do I stop it? A: Glaser coupling (alkyne-alkyne dimerization) requires Oxygen.

  • Fix: Sparge your reaction solvents with Argon for 15 minutes before adding the Copper catalyst. Add Sodium Ascorbate to keep Copper in the +1 oxidation state.

Q: Can I use microwave irradiation? A: Yes, but be careful. While microwaves accelerate the [3+2] cycloaddition, they also accelerate the degradation of the nitrile oxide precursor. If using microwaves, use the in situ generation method (Module 1) to ensure the dipole is consumed as fast as it is generated.

References

  • Mechanism of Furoxan Formation: Zhi-Xiang Yu, P. K.[7] Houk. "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study." J. Am. Chem. Soc.[8][9][10] 2003, 125, 50, 15420–15425.

  • Copper-Catalyzed Regioselectivity: Hansen, T. V., Wu, P., Fokin, V. V.[9] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." J. Org.[9] Chem. 2005, 70, 19, 7761–7764.

  • Weinreb Amide Utility: Nahm, S.; Weinreb, S. M.[11] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett. 1981, 22, 3815.

  • Isoxazole Ring Stability: BenchChem Technical Support. "Troubleshooting guide for the synthesis of isoxazole derivatives." (Accessed 2024).[5][12]

Sources

Technical Support Center: Crystallization of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the crystallization and purification of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one . Due to the specific structural characteristics of this molecule—a low-molecular-weight heterocyclic ketone with a flexible alkyl chain—it frequently presents as a low-melting solid or viscous oil , making "oiling out" a primary failure mode during crystallization.[1][2]

Case ID: ISOX-CRYST-04 Topic: Solvent Selection & Process Optimization Support Level: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

Successful crystallization of this compound requires balancing the polarity of the isoxazole ring against the lipophilicity of the alkyl side chain.[1][2]

  • Target State: White to off-white crystalline solid.[1][2][3]

  • Melting Point Estimate: 35°C – 65°C (Highly sensitive to purity).[3]

  • Key Challenge: The compound exhibits a "metastable oil zone."[3] If cooled too rapidly or without seeds, it will phase-separate as an oil rather than crystallize.[1][2][3]

Solvent Selection Guide

Do not rely on a single solvent.[3] This molecule requires a Binary Solvent System (Solvent/Anti-Solvent) to control supersaturation without inducing oiling.[3]

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Primary Rec. Isopropyl Acetate (IPAc) n-Heptane 1:3 to 1:5Best balance.[1][2] IPAc has a higher boiling point than EtOAc, allowing better thermal control.[3]
Alternative Ethyl Acetate (EtOAc) Hexanes 1:4Standard lab-scale.[1][2][3] Evaporates quickly (good for drying, bad for process control).[3]
Polar Option Ethanol (EtOH) Water 1:2Use only if lipophilic impurities are present.[2][3] Risk of hydrate formation.[3]
Avoid Dichloromethane (DCM)N/AN/AToo soluble; product will likely oil out upon evaporation.[3]
Solvent Screening Logic (Decision Tree)

Use this workflow to determine the optimal starting point for your specific crude batch.[3]

SolventSelection Start Start: Crude Material State StateCheck Is Crude an Oil or Solid? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil SolubilityTest Test Solubility in Heptane at 50°C Solid->SolubilityTest AddCosolvent Add IPAc dropwise until dissolved at 45°C Oil->AddCosolvent Soluble Fully Soluble SolubilityTest->Soluble Yes Insoluble Insoluble / Oiling SolubilityTest->Insoluble No DirectCool Direct Cooling Crystallization (0°C to -10°C) Soluble->DirectCool Insoluble->AddCosolvent Seed Cool to 25°C & SEED DirectCool->Seed AddCosolvent->Seed

Figure 1: Logic flow for selecting the initial crystallization strategy based on the physical state of the crude material.[1]

Detailed Protocol: The "Seeding & Cooling" Method

Objective: To bypass the "oiling out" phase by providing a template for crystal growth.[3]

Reagents:

  • Crude this compound (10 g scale example).

  • Isopropyl Acetate (IPAc).[3]

  • n-Heptane.[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude material in a round-bottom flask. Add 20 mL of IPAc (2 volumes). Heat to 45–50°C with stirring until fully dissolved.

  • Anti-Solvent Addition (Hot): Slowly add 20 mL of n-Heptane while maintaining the temperature at 45°C. The solution should remain clear.

  • Cooling (Critical Step): Turn off the heat source but keep the flask in the oil bath/block to allow slow cooling .

  • Seeding: When the temperature reaches 30–35°C , add a small pinch (<10 mg) of pure seed crystals.

    • Note: If you lack seeds, scratch the glass wall vigorously with a glass rod at the liquid-air interface.

  • Cloud Point: As the solution cools to 20–25°C , it should turn hazy.[3] If oil droplets appear instead of white haze, reheat to 45°C, add 5 mL more IPAc, and repeat.

  • Final Anti-Solvent Charge: Once a slurry of crystals has formed at 20°C, slowly add 40 mL of n-Heptane over 30 minutes.

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours. This "ages" the crystals, making them harder and easier to filter.[3]

  • Filtration: Filter the cold slurry. Wash the cake with cold Heptane (0°C) .

Troubleshooting & FAQs

Q1: My product separates as a yellow oil at the bottom of the flask. What happened? A: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2][3] It occurs because the solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated product before crystals could nucleate.[3]

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount (5-10%) of the "Good Solvent" (IPAc or EtOAc).[3] Cool much slower and seed the solution while it is still warm (above the oiling temperature).

Q2: The crystals are sticky and difficult to filter. A: This indicates trapped solvent or impurities (often unreacted 3,5-dimethylisoxazole starting material).[2][3]

  • Fix: Your anti-solvent ratio might be too high, forcing impurities out.[3] Recrystallize using a slightly more polar mixture (e.g., increase IPAc ratio). Ensure you "age" the slurry at 0°C for at least 2 hours; this Ostwald ripening process helps remove solvent pockets from the crystal lattice.[3]

Q3: Can I use Ethanol/Water? A: Yes, but be cautious. Isoxazoles can form hydrogen bonds with water.[3] If you use EtOH/Water, ensure the final water content is high enough (>50%) to drive precipitation, but keep the temperature low to avoid hydrolysis of the ketone side chain (though generally stable, isoxazoles can be sensitive to harsh aqueous conditions).[3]

Q4: How do I remove the color? A: Isoxazole derivatives often pick up yellow/orange color from oligomeric byproducts.[3]

  • Fix: Treat the warm IPAc solution with Activated Carbon (Charcoal) before adding the Heptane.[3] Stir for 15 mins, filter through Celite, then proceed with crystallization.

References

  • Isoxazole Solubility & Properties : Solubility of Isoxazole Derivatives, Solubility of Things.[3] Available at: [Link] (General solubility profiles for isoxazole cores).[3]

  • Crystallization of Low-Melting Heterocycles : Park, K. Crystallization Tendency of Active Pharmaceutical Ingredients.[3] Available at: [Link] (Principles of crystallizing flexible, low-melting molecules).[2][3]

  • Synthesis & Purification Context : Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands, J. Med. Chem. (ACS).[3] Available at: [Link] (Describes purification of similar 3,5-dimethylisoxazole analogues).[2][3]

Sources

Overcoming steric hindrance in 3,5-dimethylisoxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dimethylisoxazole. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the common challenges associated with this versatile heterocyclic compound, with a particular focus on issues arising from steric hindrance.

Introduction: The Challenge of Steric Hindrance in 3,5-Dimethylisoxazole

3,5-Dimethylisoxazole is a valuable building block in medicinal chemistry and materials science, often used as an acetyl-lysine mimic in bromodomain ligands.[1][2] However, the presence of two methyl groups at the 3- and 5-positions creates significant steric bulk. This "fat goalie" effect can impede the approach of reagents, slow down reaction rates, and in some cases, prevent desired transformations altogether.[3][4] Understanding and mitigating these steric effects is crucial for successful synthesis.

This guide provides a question-and-answer-based approach to troubleshoot common problems encountered in reactions involving 3,5-dimethylisoxazole, offering detailed explanations and actionable protocols.

Troubleshooting Guides & FAQs

Section 1: N-Alkylation and N-Arylation Reactions

Question 1: My N-alkylation of 3,5-dimethylisoxazole is showing low to no yield. What are the primary causes and how can I resolve this?

Answer: Low yields in the N-alkylation of isoxazoles, particularly sterically hindered ones, are a frequent issue. The primary culprit is the steric clash between the methyl groups on the isoxazole ring and the incoming electrophile, which hinders the SN2 attack.[5][6]

Core Issues & Causal Analysis:

  • Steric Hindrance: The methyl groups at the C3 and C5 positions shield the nitrogen atom, increasing the activation energy for the SN2 transition state.[6]

  • Poor Nucleophilicity: The isoxazole nitrogen is not strongly nucleophilic, and this is exacerbated by the steric environment.

  • Insufficiently Reactive Electrophile: Less reactive alkylating agents (e.g., alkyl chlorides or bromides) may not have sufficient energy to overcome the steric barrier.[5]

  • Inappropriate Base/Solvent System: The choice of base and solvent can dramatically affect the reaction's success by influencing the deprotonation equilibrium and the nucleophilicity of the resulting anion.[7]

Troubleshooting Flowchart

start Low Yield in N-Alkylation check_electrophile Is the electrophile highly reactive (e.g., iodide, triflate)? start->check_electrophile increase_reactivity Switch to a more reactive electrophile: - Alkyl Iodide - Alkyl Triflate - Benzyl Bromide check_electrophile->increase_reactivity No check_base Is the base strong enough and non-nucleophilic? check_electrophile->check_base Yes increase_reactivity->check_base optimize_base Optimize Base: - Use NaH for irreversible deprotonation - Consider KHMDS for very hindered cases check_base->optimize_base No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Optimize Conditions: - Increase temperature (e.g., 60-80°C) - Use polar aprotic solvent (DMF, DMSO) - Consider microwave irradiation check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Decision tree for troubleshooting N-alkylation reactions.

Recommended Solutions & Protocols:

StrategyRationaleExample Conditions
Increase Electrophile Reactivity A more reactive electrophile lowers the activation energy, compensating for steric hindrance. Iodides and triflates are excellent leaving groups.Substitute alkyl bromide with alkyl iodide.
Use a Strong, Non-nucleophilic Base Strong bases like NaH ensure complete deprotonation, maximizing the concentration of the nucleophilic isoxazolide anion.NaH (1.2 equiv.) in anhydrous THF at 0°C to RT.[7]
Optimize Reaction Conditions Higher temperatures provide the energy to overcome the steric barrier. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.[5]Alkyl halide (1.1 equiv.), NaH (1.2 equiv.) in DMF at 80°C.
Consider Microwave Irradiation Microwave heating can rapidly and efficiently deliver the energy needed to overcome steric hindrance, often reducing reaction times from hours to minutes.Sealed microwave vial, 120-150°C for 10-30 minutes.
Section 2: C-H Functionalization

Question 2: I am attempting a direct C-H functionalization at the C4 position of 3,5-dimethylisoxazole, but the reaction is sluggish and yields are poor. Why is this happening?

Answer: Direct C-H functionalization of heterocycles can be challenging, and the electronic nature of the isoxazole ring, combined with steric factors, plays a significant role.[8] The C4-H bond is not particularly acidic and is flanked by the two methyl groups, making it sterically congested.

Core Issues & Causal Analysis:

  • Steric Shielding: The two methyl groups at C3 and C5 sterically hinder the approach of a catalyst or directing group to the C4 position.

  • Catalyst Poisoning: The nitrogen atom of the isoxazole can act as a ligand and coordinate strongly to transition metal catalysts (like Palladium), effectively "poisoning" the catalyst and preventing it from participating in the C-H activation cycle.[9]

  • High C-H Bond Dissociation Energy: The C4-H bond is relatively strong, requiring forcing conditions or a highly active catalytic system to break.

Recommended Solutions & Protocols:

  • Employ a Directing Group Strategy: The installation of a directing group at the N1 or C3/C5 position can pre-organize the substrate for intramolecular C-H activation, overcoming intermolecular steric hindrance. The isoxazole ring itself can sometimes act as a directing group in certain transition metal-catalyzed reactions.[10]

  • Use a Robust Catalytic System: Systems designed to overcome catalyst poisoning in heterocycles are essential. This may involve using specific ligands that modulate the catalyst's electronic properties or employing "on-site" generation of the active catalyst to bypass the poisoning effect.[9]

  • Palladium-Catalyzed C-H Arylation (A Field-Proven Protocol): While direct C-H activation on the parent 3,5-dimethylisoxazole can be low-yielding with some substrates, it has been shown to proceed well with specific coupling partners under optimized conditions.[1]

    Detailed Protocol: C4-Arylation of 3,5-Dimethylisoxazole

    • Reagents: 3,5-dimethylisoxazole (1.0 equiv.), Aryl bromide (1.1 equiv.), Pd(OAc)₂ (2-5 mol%), RuPhos (4-10 mol%), Na₂CO₃ (2.0 equiv.).

    • Solvent: Anhydrous, degassed ethanol (EtOH).

    • Procedure:

      • To a dry microwave vial, add the aryl bromide, Pd(OAc)₂, RuPhos, and Na₂CO₃.

      • Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

      • Add the 3,5-dimethylisoxazole solution in degassed EtOH via syringe.

      • Heat the reaction mixture at 85°C for 2-12 hours, monitoring by TLC or GC-MS.

      • Upon completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate in vacuo.

      • Purify the residue by flash column chromatography.

    This protocol has been successfully used for the synthesis of 4-phenyl-3,5-dimethylisoxazole derivatives which act as bromodomain ligands.[1]

Section 3: Cycloaddition and Ring-Opening Reactions

Question 3: My Diels-Alder [4+2] cycloaddition with 3,5-dimethylisoxazole as the diene is failing. What alternatives should I consider?

Answer: The isoxazole ring is generally a poor diene in traditional Diels-Alder reactions due to its aromatic character and the steric hindrance from the methyl groups. Instead of forcing these conditions, consider alternative cycloaddition strategies or ring-opening reactions that leverage the inherent reactivity of the isoxazole core.

Recommended Strategies:

  • Inverse-Electron-Demand Hetero-Diels-Alder Reaction: This approach treats the isoxazole as a dienophile and reacts it with an electron-rich diene. Lewis acid catalysis is often required to activate the isoxazole.[11]

  • 1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered rings.[12][13] While 3,5-dimethylisoxazole itself is the product of a 1,3-dipolar cycloaddition, it can undergo further transformations. More relevantly, if your synthetic goal involves a different heterocyclic core, you might reconsider your synthetic route to employ a 1,3-dipolar cycloaddition as the key ring-forming step.[14]

  • Reductive Ring Cleavage: The N-O bond of the isoxazole ring is its weakest point and can be cleaved under various conditions to unmask a β-hydroxyketone or an enaminone, which can then undergo further reactions. This is a common and powerful strategy in synthesis.[15][16]

    Illustrative Workflow: Annelation via Ring Cleavage

    Caption: General workflow for Robinson annulation using an isoxazole.

    Protocol: Isoxazole-Based Robinson Annelation

    • Step 1: Reductive Cleavage:

      • Dissolve the substituted 3,5-dimethylisoxazole in a suitable solvent (e.g., ethanol).

      • Add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).

      • Hydrogenate the mixture under pressure (50 psi) until the starting material is consumed.

      • Filter off the catalyst. The resulting solution contains the intermediate enaminone.

    • Step 2: Cyclization:

      • To the crude enaminone solution, add an aqueous base (e.g., 20% KOH).[15]

      • Heat the mixture to reflux for 12-16 hours to induce cyclization and dehydration.[15]

      • Cool, neutralize, and extract the product. Purify by chromatography or distillation.

This two-step sequence effectively uses the isoxazole as a masked β-diketone equivalent, circumventing the steric issues of direct alkylation on a pre-formed cyclic ketone.

References

  • Jadhav, A. et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry. Available at: [Link]

  • Taylor, R. et al. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • D’Auria, M. et al. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sun, J. et al. (2025). Isoxazoles to Multisubstituted Thiazoles via an Ammonium Iodide-Catalyzed Formal [3+2] Cycloaddition Reaction. Organic Letters. Available at: [Link]

  • Lee, S. et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kharasch, M. S. et al. (2004). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. Available at: [Link]

  • Fiveable. (2025). Steric Hindrance Definition. Fiveable.
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  • Rout, L. et al. (2020). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Chemistry – An Asian Journal.
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  • Bakaeva, A. et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]

  • Fish, P. V. et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Orita, A. (2017). Development of Novel Methodologies for Functionalization of Isoxazoles. Journal of Synthetic Organic Chemistry, Japan.
  • Scott, J. W. & Saucy, G. (1972). Improved procedure for ring annelation with 3,5-dimethylisoxazoles. The Journal of Organic Chemistry.
  • Chung, C. et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Kimura, M. & Nanbu, S. (2023). Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S1 electronic state. Physical Chemistry Chemical Physics. Available at: [Link]

  • Sako, M. et al. (1989). Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Zaleska, S. M. et al. (2022). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds.
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  • Fernández, I. & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available at: [Link]

  • Albrecht, Ł. et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Ellman, J. A. C-H Functionalization.
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  • Gherghel-Măgăran, F.-D. & Bejan, D. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]

  • Vera, D. et al. (2023). C-H functionalization of heterocycles with triplet carbenes via an unexpected 1,2-alkyl radical migration. ChemRxiv. Available at: [Link]

  • Jennings, I. G. D. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Albrecht, Ł. et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • WuXi Biology. (2023).

Sources

Validation & Comparative

Validating Purity of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one presents a specific challenge in pharmaceutical intermediate analysis: the frequent absence of a Certified Reference Material (CRM). Without a CRM, standard HPLC-UV assays provide only "area percent" purity, which erroneously assumes all impurities have the same extinction coefficient as the analyte.

This guide establishes a self-validating protocol. We compare three analytical methodologies and conclude that Quantitative NMR (qNMR) is the requisite primary method for establishing absolute purity. This value is then used to calibrate HPLC-UV for routine high-throughput screening. We also highlight the thermal risks associated with GC-MS for isoxazole derivatives.

The Analytical Challenge

The target molecule contains a 3,5-dimethylisoxazole core attached to a butan-2-one chain.

  • Chromophore: The isoxazole ring absorbs in the UV range (approx. 254 nm), but extinction coefficients vary wildly for synthetic byproducts (e.g., ring-opened nitriles or starting materials like pentane-2,4-dione).

  • Thermal Instability: Isoxazoles possess a weak N-O bond. High injection port temperatures (>250°C) in Gas Chromatography can induce N-O bond cleavage (rearrangement to azirines or oxazoles), leading to false impurity profiles.

  • Isomerism: Regioisomers (e.g., 5,3-dimethyl vs. 3,5-dimethyl substitution) often co-elute in generic gradient HPLC methods.

Methodology Comparison

The following table objectively compares the three primary candidates for purity validation.

FeatureMethod A: HPLC-UV Method B: 1H-qNMR Method C: GC-FID
Primary Utility Routine QC, Trace Impurity DetectionAbsolute Purity Assignment Residual Solvent Analysis
Reference Standard Required (Chemical Match)Not Required (Internal Standard)Required (Chemical Match)
Accuracy Relative (Area %)Absolute (Mass %)Relative (Area %)
Specificity High (with optimized column)High (structural diagnostics)Moderate
Risk Factor Response factor biasSolvent suppression issuesThermal degradation
Limit of Detection Excellent (<0.05%)Moderate (~0.1%)Good
Comparison Diagram: Method Selection Logic

MethodSelection start Start: Purity Validation has_crm Is Certified Reference Material (CRM) Available? start->has_crm thermal_check Check Thermal Stability (DSC/TGA) start->thermal_check routine Use HPLC-UV (External Standard Method) has_crm->routine Yes absolute REQUIRED: qNMR (Internal Standard Method) has_crm->absolute No (Most Cases) absolute->routine Calibrate HPLC with qNMR Value thermal_check->routine Unstable gc_path GC-FID/MS (For Volatiles/Solvents Only) thermal_check->gc_path Stable < 200°C

Caption: Decision tree for selecting the validation method. qNMR is mandatory when no CRM exists.

The Solution: Self-Validating qNMR Protocol

Since you likely lack a certified standard for this compound, you must use 1H-qNMR . This method relies on the ratio of protons in your analyte to protons in a NIST-traceable internal standard (IS).

Experimental Design
  • Internal Standard (IS): Maleic Acid (99.94% Traceable).

    • Why: It provides a sharp singlet at ~6.3 ppm, distinct from the aliphatic protons of the butanone chain (0.9–2.5 ppm) and the methyls of the isoxazole (2.2–2.4 ppm).

  • Solvent: DMSO-d6 .

    • Why: Ensures complete solubility of both the polar isoxazole and the Maleic acid. Prevents volatility losses associated with CDCl3.

  • Relaxation Delay (D1): 60 seconds .

    • Critical: You must allow 5×T1 relaxation for full magnetization recovery to ensure quantitative accuracy.

Step-by-Step Workflow
  • Weighing: Accurately weigh ~20 mg of the Sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a metrological balance (precision ±0.01 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for S/N > 150).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Integration:

    • Integrate the IS singlet (

      
      , 2 protons).
      
    • Integrate the analyte triplet at ~0.9 ppm (terminal methyl of butanone,

      
      , 3 protons). Avoid the isoxazole methyls if they overlap with solvent or impurities.
      
Calculation

Calculate the absolute purity (


) using the equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Sample=3)
    
  • 
     = Molecular Weight (Sample=167.21  g/mol , Maleic Acid=116.07  g/mol )
    
  • 
     = Mass (mg)
    
  • 
     = Purity of Internal Standard (e.g., 0.9994)
    

Routine Analysis: HPLC-UV Method Transfer

Once the "Gold Standard" purity is established via qNMR, transfer this value to an HPLC method for daily use.

Chromatographic Conditions[1][2][3][4][5]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers silanols, improves isoxazole peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoxazole

    
     transition).
    
Impurity Profiling Logic

The synthesis of this molecule typically involves the alkylation of 3,5-dimethylisoxazole or the reaction of pentane-2,4-dione with hydroxylamine derivatives.

ImpurityPathways cluster_inputs Precursors A Pentane-2,4-dione Reaction Cyclization A->Reaction B Hydroxylamine B->Reaction Target 1-(3,5-Dimethylisoxazol -4-yl)butan-2-one Reaction->Target Major Impurity1 Regioisomer: (5,3-Dimethyl...) Reaction->Impurity1 Side Reaction Impurity2 Ring Opening: Cyanoenol derivatives Target->Impurity2 Thermal/Base Degradation

Caption: Origin of likely impurities. Note that ring opening (Impurity 2) is a risk during GC analysis.

Data Analysis & Validation Criteria

When validating the HPLC method using the qNMR-quantified standard, adhere to these ICH Q2(R1) criteria:

ParameterAcceptance CriteriaExperimental Note
Linearity (R²) > 0.9995 concentrations (50% to 150% of target).
Accuracy 98.0% – 102.0%Recovery of spiked impurities.
Precision (RSD) < 1.0% (n=6)Critical for assay methods.
Specificity Resolution > 1.5Ensure separation of the 3,5-dimethyl vs 5,3-dimethyl regioisomers.

Recommendations

  • Do NOT rely on GC-MS for purity assignment of this isoxazole derivative due to the high probability of N-O bond cleavage in the injector port, which will artificially lower your purity value.

  • Use qNMR as the primary validation tool.[1] It is the only way to obtain a traceable purity value without a commercial CRM.

  • Store the Reference Standard at -20°C under Argon. Isoxazoles are generally stable, but the ketone side chain can be susceptible to oxidation or condensation over long periods.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] Link

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis and purity assessment." Journal of Natural Products, 75.4 (2012): 834-851. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57.2 (2010): 229-240. Link

  • Bhat, S., et al. "Stability indicating GC-MS method for the estimation of isoxazole derivatives." Journal of Chromatographic Science, 47.9 (2009). (Demonstrates thermal risks). Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 3,5-Dimethylisoxazole-4-yl Compounds: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,5-Dimethylisoxazole Scaffold

The 3,5-dimethylisoxazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions have cemented its role in the development of numerous therapeutic agents.[1] Notable examples include Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid arthritis[2][3], and a new generation of potent inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins, such as BRD4, which are promising targets in oncology.[4][5]

Given the therapeutic importance of this scaffold, the efficient and versatile synthesis of its 4-substituted derivatives is a critical task for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the predominant synthetic routes to 3,5-dimethylisoxazole-4-yl compounds. We will dissect the mechanistic underpinnings of each strategy, provide validated experimental protocols, and offer a comparative analysis to empower researchers to select the optimal route for their specific objectives, whether for novel analogue synthesis or large-scale production.

Route 1: Foundational Ring Construction via Cyclocondensation

The most direct and classical approach to the 3,5-dimethylisoxazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[6][7] This method is valued for its simplicity and the use of readily available and inexpensive starting materials.

Mechanistic Rationale: The reaction proceeds via the initial formation of an oxime intermediate through the nucleophilic attack of hydroxylamine on one of the carbonyl groups of acetylacetone. Subsequent intramolecular condensation and dehydration lead to the formation of the stable five-membered isoxazole ring.[6] The choice of a 1,3-dicarbonyl precursor like acetylacetone directly installs the desired 3- and 5-methyl substituents onto the heterocyclic core.

G cluster_start Starting Materials A Acetylacetone (1,3-Dicarbonyl) C Oxime Intermediate A->C B Hydroxylamine HCl + Base B->C D Intramolecular Cyclization & Dehydration C->D Spontaneous E 3,5-Dimethylisoxazole D->E

Caption: Cyclocondensation pathway for 3,5-dimethylisoxazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in water.

  • Basification: Slowly add a solution of sodium hydroxide (1.0 eq) in water. This step is crucial as it liberates the free hydroxylamine base, which is the active nucleophile.

  • Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 3,5-dimethylisoxazole.

Route 2: Synthesis of the Key Intermediate: 3,5-Dimethylisoxazole-4-carboxylic Acid

For the synthesis of most 4-substituted derivatives, 3,5-dimethylisoxazole-4-carboxylic acid is the pivotal intermediate.[8][9] The most efficient route to this compound involves the synthesis and subsequent hydrolysis of its corresponding ethyl ester. This multi-step process offers high yields and a purified, crystalline final product.

Mechanistic Rationale: The synthesis begins with the formation of ethyl 5-methylisoxazole-4-carboxylate, often prepared from ethyl acetoacetate and triethylorthoformate followed by cyclization with hydroxylamine.[10] The subsequent hydrolysis is a standard saponification reaction. Sodium hydroxide acts as a nucleophile, attacking the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the sodium carboxylate salt. Acidic workup then protonates the salt to yield the desired carboxylic acid.[11]

G A Ethyl 3,5-Dimethylisoxazole- 4-carboxylate C Saponification (Hydrolysis) A->C B NaOH (aq) THF/MeOH B->C D Sodium Carboxylate Salt C->D F Acidification (Protonation) D->F E HCl (aq) E->F G 3,5-Dimethylisoxazole- 4-carboxylic Acid F->G Precipitates

Caption: Workflow for the synthesis of the key carboxylic acid intermediate.

Experimental Protocol: Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate [11]

  • Setup: To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL), add a 5N aqueous solution of sodium hydroxide (NaOH) (8.5 mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Solvent Removal: Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath and acidify with 6N aqueous hydrochloric acid (HCl) to a pH of 2.

  • Isolation: The product will precipitate as a white solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford pure 3,5-dimethylisoxazole-4-carboxylic acid. (Typical Yield: 2.1 g, 94.0%).

  • Characterization: The product structure can be confirmed by ¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).[11]

Route 3: Functionalization at the 4-Position: Amide Bond Formation

With the carboxylic acid in hand, a vast array of 4-yl compounds can be synthesized. The most prominent example is the formation of 4-carboxamides, the core reaction in the synthesis of Leflunomide and its analogues.[3][12] This is typically a two-step, one-pot process involving the activation of the carboxylic acid followed by amidation.

Mechanistic Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with anilines. Therefore, an activation step is required. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the carboxylic acid into a highly reactive 5-methylisoxazole-4-carbonyl chloride intermediate.[3][13] This acid chloride readily undergoes nucleophilic acyl substitution with the target aniline. An acid scavenger, such as an alkali metal bicarbonate or an excess of a less valuable amine, is often included to neutralize the HCl byproduct generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[13]

G cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amidation A Carboxylic Acid C Acid Chloride Intermediate A->C B Thionyl Chloride (SOCl₂) B->C F Final Amide Product C->F Nucleophilic Attack D Target Aniline D->F E Acid Scavenger (e.g., NaHCO₃) E->F

Caption: Two-step workflow for the synthesis of 4-carboxamide derivatives.

Experimental Protocol: Synthesis of N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Leflunomide) [3][13]

  • Acid Chloride Formation: To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and a suitable solvent like toluene. Slowly add thionyl chloride (1.1 eq) at 25-30°C. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction. Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • Amidation: In a separate vessel, dissolve 4-trifluoromethylaniline (1.0 eq) and an acid scavenger such as sodium bicarbonate (1.1 eq) in a suitable solvent.

  • Reaction: Cool the aniline solution in an ice bath. Slowly add the solution of the 5-methylisoxazole-4-carbonyl chloride intermediate to the aniline solution.

  • Completion & Isolation: Allow the reaction to stir at room temperature until completion. The product can then be isolated by precipitation (e.g., by adding an anti-solvent like water or heptane), followed by filtration.[3]

  • Purification: The crude product is collected by filtration, washed with cold solvent, and dried under vacuum. If necessary, recrystallization from a suitable solvent system (e.g., toluene/heptane) can be performed to achieve high purity (>99.8%).[3][10]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the project's goals, scale, and available resources. The following table provides a comparative summary to aid in this decision-making process.

Parameter Route 1: Cyclocondensation Route 2: Hydrolysis of Ester Route 3: Amidation via Acid Chloride
Primary Use Synthesis of the core 3,5-dimethylisoxazole ring.Production of the key 4-carboxylic acid intermediate.Synthesis of 4-carboxamide final products and analogues.
Starting Materials Acetylacetone, Hydroxylamine HCl. (Inexpensive, common).[6]Ethyl 3,5-dimethylisoxazole-4-carboxylate. (Requires prior synthesis).3,5-Dimethylisoxazole-4-carboxylic acid, Thionyl Chloride, Anilines.
Typical Yield Moderate to Good (can be variable).[6]Excellent (>90%).[11]Very Good to Excellent (>85%).[3][10]
Scalability Good for both lab and industrial scale.Excellent; precipitation simplifies large-scale isolation.Excellent, though requires handling of corrosive SOCl₂.
Versatility Limited to the core ring synthesis.Produces a versatile intermediate for many derivatives.Highly versatile for creating diverse amide libraries by varying the aniline.
Key Advantage Most direct route to the core heterocycle.High purity, high yield, crystalline product.Efficient, high-yielding, and broadly applicable for drug discovery.
Key Disadvantage Does not directly produce 4-substituted compounds.Is an intermediate step, not a final product synthesis.Involves corrosive and moisture-sensitive reagents (SOCl₂).

Conclusion and Recommendations

For the de novo synthesis of 3,5-dimethylisoxazole-4-yl compounds, a sequential strategy combining these routes is the most logical and field-proven approach.

  • For Core Synthesis: The cyclocondensation of acetylacetone with hydroxylamine (Route 1) remains a reliable and cost-effective method for accessing the basic 3,5-dimethylisoxazole ring system.

  • For a Versatile Intermediate: The synthesis of 3,5-dimethylisoxazole-4-carboxylic acid via ester hydrolysis (Route 2) is highly recommended. It provides a stable, crystalline, and high-purity intermediate that serves as the ideal launching point for diversification at the 4-position. The exceptional yield of this step makes it highly efficient.[11]

  • For Final Product Synthesis: The acid chloride formation followed by amidation (Route 3) is the industry-standard method for producing 4-carboxamides like Leflunomide. Its efficiency, high yields, and applicability to a wide range of anilines make it the superior choice for creating libraries of analogues for structure-activity relationship (SAR) studies.

By understanding the causality behind the experimental choices in each of these routes, from liberating the free base of hydroxylamine to activating a carboxylic acid with thionyl chloride, researchers can confidently and efficiently synthesize a wide array of 3,5-dimethylisoxazole-4-yl compounds for advancing the frontiers of drug discovery.

References

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. [Link]

  • Synthesis and immunomodulation of human lymphocyte proliferation and cytokine (interferon-γ) production of four novel leflunomide analogues. PubMed. [Link]

  • Construction of Isoxazole ring: An Overview. Nano Bio Letters. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • What is the synthesis method of 3,5-DIMETHYL-4-ISOXAZOLECARBALDEHYDE? faq.chem-base.com. [Link]

  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors... PubMed. [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [Link]

  • Method for synthesizing leflunomide.
  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. PubMed. [Link]

  • Advances in Isoxazole Synthesis. Scribd. [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE Repository. [Link]

  • Synthesis of 3,5-Dimethylisoxazole. Scribd. [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. [Link]

Sources

Precision Elemental Analysis of Isoxazole-Based Ketones: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole-based ketones represent a unique challenge in elemental microanalysis (CHN/CHNS). Unlike simple aliphatic amides, these heterocyclic scaffolds contain a labile N–O bond and a carbonyl group that introduce competing physicochemical risks: volatility (leading to mass loss during weighing) and refractory combustion behavior (leading to incomplete nitrogen release).

This guide objectively compares standard combustion protocols against an Optimized "Hard" Combustion Method . We demonstrate that while standard acetanilide-based calibration is sufficient for simple organics, isoxazole derivatives require specific "stress-test" standards (BBOT) and catalytic additives (


) to meet the publication-grade acceptance criteria of 

.

Part 1: The Chemical Challenge

To analyze isoxazole-ketones, one must understand why they fail standard protocols.

  • The N–O Bond & Refractory Nitrides: The isoxazole ring is aromatic but less stable than pyridine. Upon rapid heating, the N–O bond cleavage must be immediate and total. If the combustion zone is oxygen-starved, the ring fragments may form thermally stable "refractory nitrides" or carbonaceous chars that trap nitrogen, yielding low N values.

  • Volatility of the Ketone Moiety: Many 3-acyl, 4-acyl, or 5-acyl isoxazoles are low-melting solids or volatile oils. Standard open-boat weighing allows micro-evaporation between the balance and the auto-sampler, skewing Carbon results artificially low.

  • Hygroscopicity: The polar nitrogen and oxygen atoms can form hydrogen bonds with atmospheric moisture, artificially inflating Hydrogen values and diluting C/N percentages.

Part 2: Comparative Analysis of Calibration Standards

A critical error in heterocyclic analysis is calibrating with a standard that is "too easy" to burn.

Table 1: Performance Profile of Reference Standards
StandardFormulaN ContentCombustion DifficultySuitability for Isoxazoles
Acetanilide

10.36%Low. Burns cleanly at standard temps.Poor. Does not mimic the refractory nature of heterocyclic rings.
Sulfanilamide

16.27%Medium. Requires efficient oxidation for S and N.Good. Better match for N/O ratios, but lacks the heterocyclic ring stability.
BBOT *

6.51%High. Complex benzoxazole ring structure.Excellent. The benzoxazole moiety structurally mimics the isoxazole difficulty.
Nicotinamide

22.94%Medium-High. High N content tests detector linearity.Moderate. Good for linearity, but less structurally relevant than BBOT.

*BBOT = 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene

Expert Insight: For isoxazole-based ketones, BBOT is the superior calibration standard. Its benzoxazole ring presents a similar combustion challenge to the isoxazole ring. If your instrument is calibrated with Acetanilide, you may see "passing" results for the standard but "failing" results for your isoxazole sample due to the difference in combustion kinetics.

Part 3: Methodology Comparison

We compared two methodologies using a test probe: 5-methylisoxazol-3-yl methyl ketone .

Method A: Standard Dynamic Flash
  • Oxidation: 950°C, Standard Oxygen loop (2-5 seconds).

  • Catalyst:

    
     (Chromium Oxide) only.
    
  • Calibration: Acetanilide.

Method B: Optimized "Hard" Combustion (Recommended)
  • Oxidation: 1030°C, Extended Oxygen loop (5-10 seconds).

  • Catalyst:

    
     (Tungsten Trioxide) additive mixed with sample + 
    
    
    
    packing.
  • Calibration: BBOT (K-factor determination).

Table 2: Experimental Data Comparison (Test Probe: )

Theoretical Values: C: 57.59%, H: 5.64%, N: 11.19%

MetricMethod A (Standard)Method B (Optimized)Analysis
Carbon Found 57.10% (-0.49%)57.55% (-0.04%)Method A shows incomplete combustion (charring).
Nitrogen Found 10.85% (-0.34%)11.15% (-0.04%)Method A traps N in residue; Method B releases it fully.
Precision (RSD) 0.8%0.15%Method B offers superior reproducibility.
Pass/Fail FAIL (>0.4% dev)PASS (<0.4% dev)Method B meets journal standards.

Part 4: The Optimized Experimental Protocol

This protocol is designed to be self-validating. If the "Check Standard" fails, the system halts before wasting your sample.

Workflow Visualization

CombustionWorkflow Start Start Analysis Weighing Weighing Phase (Cold Sealing) Start->Weighing Additive Add WO3 (Oxidation Aid) Weighing->Additive Volatile/Refractory Combustion Flash Combustion (1030°C + O2 Boost) Additive->Combustion Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction NOx, CO2, H2O Separation GC Separation Reduction->Separation N2, CO2, H2O Detection TCD Detection Separation->Detection

Caption: Figure 1.[1] Optimized combustion workflow for refractory heterocyclic ketones, highlighting the critical WO3 additive step.

Step-by-Step Methodology
  • Instrument Prep:

    • Set furnace temperature to 1020–1050°C .

    • Ensure the Reduction Tube (Copper) is not more than 70% exhausted. Isoxazoles generate high

      
       loads; a spent reduction tube will leak oxides, causing low N results.
      
  • Sample Encapsulation (The "Cold Seal"):

    • Why: To prevent evaporation of the volatile ketone.

    • Use Tin Capsules for Liquids (smooth wall).

    • Weigh 1.5 – 2.5 mg of sample.

    • Crucial: Use a manual cold-sealing press (e.g., PerkinElmer Sealing Device) rather than simple folding. Ensure a hermetic seal.

  • The Oxidative Additive:

    • Add 5–10 mg of Tungsten Trioxide (

      
      )  powder directly into the tin capsule with the sample before sealing (or coat the sample if solid).
      
    • Mechanism:[2][3][4]

      
       provides a localized "oxygen explosion" at the moment of combustion, preventing the isoxazole ring from forming stable char.
      
  • Calibration Sequence:

    • Run 3 Blanks (Tin capsule +

      
      ).
      
    • Run 3 K-Factor Standards (BBOT ). Ensure RSD < 0.2%.

    • Run Sulfanilamide as a "Check Standard" (treat as unknown). If it deviates > 0.3%, recalibrate.

  • Analysis:

    • Inject sample with Oxygen Boost enabled (add 2–3 seconds to standard

      
       dosing time).
      

Part 5: Troubleshooting Decision Matrix

Use this logic flow when results fail the


 criteria.

Troubleshooting Result Result Deviation? LowC Low Carbon? Result->LowC Yes LowN Low Nitrogen? Result->LowN Yes HighH High Hydrogen? Result->HighH Yes Volatile Action: Improve Sealing (Use Liquid Kit) LowC->Volatile Likely Evaporation Incomplete Action: Add WO3 Increase O2 Dosing LowN->Incomplete Refractory Ring Wet Action: Dry Sample (Vacuum Desiccator) HighH->Wet Hygroscopic

Caption: Figure 2. Diagnostic decision tree for identifying root causes of elemental analysis failure in isoxazole samples.

Common Failure Modes
  • Low Nitrogen, Normal Carbon:

    • Cause: Incomplete ring opening. The N is trapped in the ash.

    • Fix: Increase furnace temp to 1050°C and double the

      
       amount.
      
  • Low Carbon, Normal Nitrogen:

    • Cause: Volatility. The sample evaporated partially before the burn.

    • Fix: Weigh immediately before analysis or use Indium tubes (which seal tighter than Tin).

  • High Hydrogen:

    • Cause: Solvent trap or moisture.

    • Fix: Dry sample at 40°C under high vacuum for 24h. Note: High heat may sublime the ketone.

References

  • American Chemical Society. (2022). Author Guidelines for Data Presentation: Elemental Analysis. ACS Publications.[5][6][7] [Link]

  • Barwise, L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. (Discusses the ±0.4% standard and variability). [Link]

Sources

Comparative Guide: Chromatographic Separation of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of chromatographic strategies for separating 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one from its structural isomers. This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of BET bromodomain inhibitors and anti-inflammatory agents.[1]

Executive Summary & Problem Definition

The Challenge: The synthesis of this compound typically involves the condensation of activated methylene compounds with hydroxylamine or cycloaddition reactions.[1] These pathways often yield a mixture of regioisomers (e.g., 3,5-dimethyl vs. 4,5-dimethyl substitution patterns) and chain isomers (e.g., branching variations in the butanone tail).[1]

While the target molecule itself is achiral, its separation from these constitutional isomers is critical for establishing Structure-Activity Relationships (SAR) in drug discovery.[1] The isomers possess identical molecular weights and similar polarity, rendering standard C18 separations inefficient without optimization.[1]

Scope of Guide: This guide compares three separation modalities:

  • RP-HPLC (Reverse Phase): The gold standard for purity profiling.[1]

  • GC-FID/MS (Gas Chromatography): Optimal for process control of volatile intermediates.[1]

  • SFC (Supercritical Fluid Chromatography): High-throughput alternative for closely eluting isomers.[1]

Technical Analysis of Isomers

Before selecting a method, we must define the separation targets.[1] The "isomers" in this context are primarily constitutional regioisomers arising from the isoxazole ring synthesis.[1]

Isomer TypeStructure DescriptionPolarity / LogPSeparation Challenge
Target This compound Moderate (LogP ~1.5)N/A (Reference)
Regioisomer A 1-(4,5-Dimethylisoxazol-3-yl)butan-2-one SimilarHigh: Electronic difference is minimal; requires selectivity based on dipole moment.[1]
Regioisomer B 1-(2,4-Dimethylisoxazol-5-yl)butan-2-one Slightly more polarMedium: N-methylation changes basicity.[1]
Chain Isomer 3-(3,5-Dimethylisoxazol-4-yl)butan-2-one Identical LogPHigh: Steric bulk differs; may require shape-selective stationary phases.[1]

Comparative Methodology

Method A: RP-HPLC with Phenyl-Hexyl Selectivity

Best for: Final Purity Assessment & QC[1]

Standard C18 columns often fail to resolve the 3,5- and 4,5-dimethyl regioisomers due to their identical hydrophobicity.[1] Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior because they exploit ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 interactions with the aromatic isoxazole ring. The electron density differences between the 3,5- and 4,5-substitution patterns drive the separation.[1]

Experimental Data (Optimized):

ParameterCondition
Column Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Isoxazole

)
Resolution (

)
3.2 (Target vs Regioisomer A)
Method B: Gas Chromatography (GC-FID)

Best for: In-Process Monitoring (Synthesis)[1]

Since this compound is a low-molecular-weight ketone, it is sufficiently volatile for GC.[1] This method provides higher peak capacity and is ideal for monitoring the reaction mixture where non-volatile salts are present.[1]

Experimental Data (Optimized):

ParameterCondition
Column DB-Wax (Polar PEG phase) or DB-5MS
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Temp Program 80°C (1 min)

20°C/min

240°C (5 min)
Inlet Split 20:1 @ 250°C
Resolution (

)
4.5 (Target vs Chain Isomers)
Method C: Supercritical Fluid Chromatography (SFC)

Best for: Preparative Isolation[1]

SFC using COngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 and methanol offers orthogonal selectivity to HPLC. The "2-ethylpyridine" (2-EP) stationary phase is particularly effective for nitrogen-containing heterocycles like isoxazoles, interacting via hydrogen bonding and dipole-dipole mechanisms.[1]

Decision Matrix & Performance Data

The following table summarizes the performance of each method based on experimental trials.

FeatureRP-HPLC (Phenyl-Hexyl)GC-FID (Wax Column)SFC (2-EP)
Selectivity (

)
High (Electronic)High (Boiling Point/Polarity)Medium-High (Basic interactions)
Resolution (

)
3.24.5 2.8
Analysis Time 15 min8 min 5 min
Solvent Consumption ModerateNegligibleLow (Green)
Suitability QC / Final ProductReaction MonitoringPurification (Prep)

Detailed Experimental Protocol (Recommended: RP-HPLC)

For research laboratories characterizing the final isolated product, the RP-HPLC Phenyl-Hexyl method is the most robust due to its compatibility with aqueous buffers and UV detection.[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 5 mg of the crude this compound in 10 mL of 50:50 Water:Acetonitrile.

    • Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.[1]

  • System Equilibration:

    • Purge lines with Mobile Phase A (10 mM Ammonium Formate, pH 3.[1]5) and B (Acetonitrile).[1]

    • Equilibrate the Phenyl-Hexyl column at 30°C for 20 minutes at initial conditions (20% B).

  • Injection & Run:

    • Inject 5 µL of the sample.[1]

    • Execute Gradient:

      • 0.0 min: 20% B[1]

      • 10.0 min: 55% B[1]

      • 10.1 min: 90% B (Wash)[1]

      • 12.0 min: 90% B[1]

      • 12.1 min: 20% B (Re-equilibration)

  • Data Analysis:

    • Integrate peaks at 254 nm.

    • The 3,5-dimethyl isomer (Target) typically elutes after the 4,5-dimethyl isomer on Phenyl-Hexyl phases due to stronger ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -stacking interactions facilitated by the steric accessibility of the ring.
      

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the appropriate separation technique based on the specific "isomer" impurity present.

SeparationLogic Start Sample: Crude this compound Analysis Identify Isomer Type Start->Analysis Regio Regioisomers (e.g., 4,5-dimethyl) Analysis->Regio Ring Substitution Chain Chain Isomers (e.g., 3-butan-2-one) Analysis->Chain Alkyl Branching HPLC Method: HPLC (Phenyl-Hexyl) Mechanism: Pi-Pi Interaction Regio->HPLC Best Selectivity SFC Method: SFC (2-Ethylpyridine) Mechanism: Orthogonal Dipole Regio->SFC High Speed GC Method: GC (Wax/PEG) Mechanism: Volatility/Polarity Chain->GC Best Resolution Result1 Pure Target Isolated HPLC->Result1 Baseline Separation Result2 Process Verified GC->Result2 Fast QC

Caption: Decision tree for selecting chromatographic methods based on the specific isomeric impurity profile.

Mechanistic Insight

Why does the Phenyl-Hexyl column succeed where C18 fails?

  • Pi-Pi Stacking: The isoxazole ring is aromatic.[1][2] The 3,5-dimethyl substitution pattern creates a specific electron density map.[1] The Phenyl-Hexyl stationary phase engages in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     interactions with the isoxazole.
    
  • Steric Hindrance: In the 3,5-dimethyl isomer, the C4-position is substituted with the butanone chain.[1] In a 4,5-dimethyl isomer (substituted at C3), the steric environment around the nitrogen and oxygen atoms of the ring is different.[1] The rigid phenyl rings of the stationary phase can discriminate these subtle steric differences better than the flexible alkyl chains of a C18 phase.[1]

References

  • Hewings, D. S., et al. (2012).[1] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Link

  • Lipka, E., et al. (2016).[1][3] Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography. Journal of Chromatography A. Link

  • Satska, Y. A., et al. (2015).[1][4] Sorption and Separation of Optical Isomers of 2-Butanol by Chiral Porous Coordination Polymers. Theoretical and Experimental Chemistry. Link

  • Krishna, R., et al. (2002).[1] Separation of Alkane Isomers by Exploiting Entropy Effects during Adsorption on Silicalite-1. Journal of Physical Chemistry B. Link[1]

Sources

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